pyCTZ
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20N4O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C25H20N4O/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20/h1-14,17,30H,15-16H2 |
InChI Key |
UDIRTQQHORMUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
pyCTZ: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
pyCTZ (pyridyl-Coelenterazine) is a synthetic analog of Coelenterazine (CTZ), a luciferin responsible for the bioluminescence in many marine organisms. Developed to overcome some of the limitations of native CTZ, this compound exhibits enhanced water solubility and provides strong, blue-shifted bioluminescence in the presence of various luciferases. These properties make it a valuable tool for in vivo imaging and other sensitive bioassays. This document provides a comprehensive technical overview of this compound, including its chemical structure, properties, a plausible synthetic route, an experimental protocol for its use, and a discussion of its role as a reporter molecule.
Chemical Structure and Properties
This compound is characterized by the substitution of a pyridyl group on the imidazopyrazinone core of the coelenterazine molecule. This modification is key to its altered physicochemical properties compared to the native compound.
Chemical Structure:
(A more precise 2D chemical structure diagram would be beneficial here but cannot be generated in this format. The structure consists of an imidazopyrazinone core with a pyridyl substitution.)
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2125486-34-0 | [1] |
| Molecular Weight | 392.45 g/mol | [1] |
| Molecular Formula | C23H19N5O2 | Inferred from structure |
| Appearance | Likely a solid | Inferred |
| Solubility | Enhanced water solubility (~10-fold increase compared to CTZ) | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Emission Maximum (with LumiLuc) | 450 nm (blue) | [2] |
Synthesis
A specific, detailed synthesis protocol for this compound has not been published. However, based on the known synthesis of coelenterazine and its pyridyl analogs, a plausible synthetic route can be described. The general approach involves the construction of the imidazopyrazinone core through a condensation reaction.
General Synthetic Strategy for Pyridyl-Coelenterazine Analogs:
The synthesis of this compound would likely follow a convergent route, a common strategy for preparing coelenterazine analogs. This would involve the synthesis of two key intermediates: a substituted 2-aminopyrazine and a corresponding keto-aldehyde or its equivalent.
-
Synthesis of the Pyridyl-Substituted Aminopyrazine Intermediate: This would likely start from a suitably substituted pyridine precursor, which is then elaborated to form the aminopyrazine ring. This could involve multi-step sequences including halogenation, cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce other necessary functionalities, and finally, the formation of the pyrazine ring.
-
Synthesis of the Second Intermediate: The second component is typically a glyoxal derivative corresponding to the C-8 side chain of the coelenterazine structure.
-
Condensation and Cyclization: The final step involves the condensation of the pyridyl-substituted aminopyrazine with the second intermediate under appropriate reaction conditions to form the imidazopyrazinone core of this compound. This is often the most critical and lowest-yielding step in the synthesis of coelenterazine analogs.
Mechanism of Action and Role in Bioluminescence
This compound's primary function is to act as a substrate for luciferases in a bioluminescent reaction. It is not known to have any direct effects on intracellular signaling pathways and is considered biologically inert in this context. Its value lies in its ability to generate light upon enzymatic oxidation, which can be used to report on biological events.
The bioluminescent reaction is ATP-independent and involves the luciferase-catalyzed oxidation of this compound. This reaction proceeds through a high-energy peroxide intermediate, which then decomposes to release energy in the form of light, producing an oxidized product (oxy-pyCTZ) and carbon dioxide. The color of the emitted light is dependent on both the structure of the luciferin (in this case, this compound) and the specific luciferase enzyme used. With the engineered luciferase LumiLuc, this compound produces a strong blue light with an emission maximum at 450 nm.[2]
Experimental Protocols
The following is a generalized protocol for an in vitro bioluminescence assay using this compound. This protocol should be optimized for the specific luciferase and experimental system being used.
In Vitro Bioluminescence Assay with this compound
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., methanol or ethanol, and then diluted in assay buffer).
-
Luciferase enzyme (e.g., LumiLuc, aequorin) in a suitable buffer.
-
Assay buffer (e.g., PBS, Tris-HCl with appropriate pH and salt concentrations).
-
Luminometer or other light-detecting instrument.
-
Opaque microplates (e.g., white-walled plates for luminescence).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent. Store at -20°C or below, protected from light.
-
On the day of the experiment, dilute the this compound stock solution to the desired working concentration in the assay buffer. The optimal concentration will depend on the luciferase and should be determined empirically (a starting range of 1-10 µM is common).
-
Prepare the luciferase solution at the desired concentration in the assay buffer.
-
-
Assay Performance:
-
Pipette the luciferase solution into the wells of the opaque microplate.
-
To initiate the reaction, inject the this compound working solution into the wells containing the luciferase. The injection should be done by the luminometer's automated injectors if available to ensure rapid and consistent mixing.
-
Immediately measure the light output using the luminometer. The kinetics of the light emission (flash vs. glow) will depend on the luciferase and assay conditions.
-
-
Data Analysis:
-
The light output is typically measured in Relative Light Units (RLU).
-
For quantitative measurements, a standard curve can be generated using known concentrations of the luciferase.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
As this compound is not known to be involved in cellular signaling, the following diagram illustrates its role within the logical workflow of a bioluminescent reporter gene assay, a common application.
The following diagram illustrates the general experimental workflow for an in vitro bioluminescence assay.
Conclusion
This compound represents a significant improvement over native coelenterazine for certain bio-imaging and assay development applications. Its enhanced water solubility allows for more effective in vivo administration, and its strong blue-shifted luminescence with engineered luciferases provides a valuable tool for researchers. While a complete physicochemical characterization is not yet publicly available, its utility as a bioluminescent substrate is well-established. As research in bioluminescence continues, it is likely that this compound and other synthetic luciferins will play an increasingly important role in advancing our understanding of biological processes.
References
pyCTZ vs. Coelenterazine (CTZ): A Technical Guide to Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coelenterazine (CTZ), a naturally occurring luciferin, has been a cornerstone of bioluminescence-based research for decades, enabling sensitive detection in a myriad of biological assays. However, its inherent limitations, such as poor water solubility and blue-shifted light emission, have prompted the development of synthetic analogs with enhanced properties. Among these, pyCTZ, a pyridyl-functionalized derivative of coelenterazine, has emerged as a promising alternative. This technical guide provides an in-depth comparison of the core properties of this compound and native coelenterazine, offering a comprehensive resource for researchers seeking to leverage these powerful tools in their experimental designs. This document details their chemical structures, comparative bioluminescent properties, and provides detailed protocols for their characterization and application in signaling pathway analysis.
Chemical Structures and Core Properties
Coelenterazine and its analog, this compound, share the imidazopyrazinone core essential for bioluminescence. The key structural difference lies in the substitution at the C-2 position of the imidazopyrazinone ring system. In this compound, a pyridyl group replaces the p-hydroxybenzyl group found in native coelenterazine. This modification was strategically designed to improve the molecule's physicochemical properties, particularly its aqueous solubility.
Below is a visual representation of their chemical structures:
Comparative Data of this compound and Coelenterazine
The introduction of the pyridyl group in this compound imparts several advantageous properties compared to native coelenterazine. Notably, this compound exhibits significantly improved water solubility, which facilitates its use in in vivo studies by allowing for administration in aqueous solutions without the need for organic co-solvents that can have confounding biological effects[1][2]. Furthermore, this compound and its derivatives have been shown to produce spectrally shifted and often brighter bioluminescence when paired with specific engineered luciferases, such as LumiLuc[1][2].
The following tables summarize the key quantitative data comparing this compound and coelenterazine. It is important to note that the bioluminescent properties are highly dependent on the specific luciferase used.
Table 1: Physicochemical Properties
| Property | Coelenterazine (CTZ) | This compound | Reference(s) |
| Molecular Formula | C₂₆H₂₁N₃O₃ | C₂₄H₁₈N₄O₂ | [1] |
| Molecular Weight | 423.46 g/mol | 394.43 g/mol | [1] |
| Water Solubility | Poor | Improved | [1][2] |
| Storage | Store as a solid at -20°C or below, protected from light and moisture. Solutions are less stable and should be prepared fresh. | Store as a solid at -20°C or below, protected from light and moisture. Aqueous solutions exhibit greater stability than CTZ. | [3] |
Table 2: Bioluminescent Properties with LumiLuc Luciferase
| Property | Coelenterazine (CTZ) | This compound | Reference(s) |
| Emission Maximum (λmax) | ~470 nm | ~450 nm | [1][2] |
| Relative Photon Flux | Lower | ~120% improvement over CTZ with teLuc (a precursor to LumiLuc) | [1] |
Table 3: Bioluminescent Properties with other Luciferases
| Luciferase | Substrate | Emission Maximum (λmax) | Relative Brightness | Reference(s) |
| Renilla Luciferase (RLuc) | Coelenterazine | ~480 nm | 100% | [4] |
| Renilla Luciferase (RLuc) | This compound | Not explicitly stated, but generates strong blue bioluminescence | Comparable to native CTZ with aequorin | [1] |
| Gaussia Luciferase (GLuc) | Coelenterazine | ~480 nm | High | [5] |
| Gaussia Luciferase (GLuc) | This compound | Not explicitly stated, but generates strong blue bioluminescence | Strong | [1] |
| NanoLuc (NLuc) | Coelenterazine | ~460 nm | Lower than with its preferred substrate, furimazine | [6] |
| NanoLuc (NLuc) | This compound | Not explicitly stated, but generates strong blue bioluminescence | Strong | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare and utilize this compound and coelenterazine.
In Vitro Bioluminescence Assay
This protocol describes a standard procedure to measure and compare the bioluminescent output of this compound and coelenterazine with a chosen luciferase.
Materials:
-
Purified luciferase (e.g., Renilla luciferase, LumiLuc)
-
This compound and Coelenterazine (CTZ)
-
Anhydrous ethanol or DMSO for preparing stock solutions
-
Assay buffer (e.g., PBS, pH 7.4)
-
Opaque-walled 96-well plates
-
Luminometer with injectors
Procedure:
-
Prepare Substrate Stock Solutions: Dissolve this compound and CTZ in anhydrous ethanol or DMSO to a concentration of 1-10 mM. Store these stock solutions at -20°C, protected from light.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solutions in the assay buffer to the desired final concentrations. It is recommended to perform a concentration titration to determine the optimal substrate concentration.
-
Prepare Luciferase Solution: Dilute the purified luciferase in the assay buffer to a concentration that gives a robust signal. The optimal concentration should be determined empirically.
-
Assay Plate Setup: Pipette the luciferase solution into the wells of the 96-well plate.
-
Luminescence Measurement: Place the plate in the luminometer. Program the instrument to inject the substrate working solution into each well and immediately begin measuring the light output. Measurements are typically taken over a period of seconds to minutes.
-
Data Analysis: For each substrate, determine the peak luminescence intensity and the total light output by integrating the signal over time. Compare these values between this compound and CTZ.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are powerful tools for studying protein-protein interactions. This protocol outlines a general procedure for a BRET assay using a Renilla luciferase (RLuc) fusion protein as the donor and a fluorescent protein (e.g., YFP) fusion as the acceptor, with either this compound or CTZ as the substrate.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for the donor (e.g., Protein A-RLuc) and acceptor (e.g., Protein B-YFP) fusion proteins
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and Coelenterazine (CTZ)
-
Assay buffer (e.g., PBS)
-
Luminometer capable of measuring dual-wavelength emissions
Procedure:
-
Cell Transfection: Co-transfect the mammalian cells with the donor and acceptor expression vectors. Include appropriate controls, such as cells expressing only the donor.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Cell Preparation: Harvest the cells and resuspend them in the assay buffer.
-
BRET Measurement: Add this compound or CTZ to the cell suspension at the desired final concentration. Immediately measure the light emission at two wavelengths: one corresponding to the donor emission maximum (e.g., ~480 nm for RLuc with CTZ) and the other to the acceptor emission maximum (e.g., ~530 nm for YFP).
-
BRET Ratio Calculation: Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission. An increase in the BRET ratio in cells co-expressing both fusion proteins compared to the donor-only control indicates a protein-protein interaction.
Application in Signaling Pathway Analysis
Bioluminescent reporters are widely used to study the dynamics of intracellular signaling pathways. The choice of luciferin can significantly impact the sensitivity and dynamic range of these assays. The enhanced properties of this compound make it an attractive substrate for such studies.
Monitoring G-Protein Coupled Receptor (GPCR) Activation
GPCR activation is a key event in many signaling cascades. BRET-based biosensors are commonly used to monitor the conformational changes associated with GPCR activation and subsequent recruitment of β-arrestin.
In this assay, a GPCR is fused to a luciferase (e.g., RLuc), and β-arrestin is fused to a fluorescent protein (e.g., YFP). Upon ligand binding and GPCR activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and generating a BRET signal. The use of this compound in this system could potentially offer a brighter signal and a better signal-to-background ratio, allowing for more sensitive detection of receptor activation dynamics.
Conclusion
This compound represents a significant advancement in the field of bioluminescence, offering tangible benefits over its parent compound, coelenterazine. Its enhanced water solubility and favorable bioluminescent properties when paired with engineered luciferases make it a valuable tool for a wide range of applications, from in vitro enzyme kinetics to in vivo imaging and the study of complex cellular signaling pathways. As research continues to push the boundaries of sensitivity and resolution, the adoption of optimized luciferin analogs like this compound will be crucial for unlocking new discoveries in biology and medicine. Researchers are encouraged to empirically test and optimize the use of this compound with their specific luciferase and experimental system to fully harness its potential.
References
- 1. nuvucameras.com [nuvucameras.com]
- 2. biotium.com [biotium.com]
- 3. blog.benchsci.com [blog.benchsci.com]
- 4. scispace.com [scispace.com]
- 5. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Luminescent Advantage: A Technical Guide to pyCTZ and its Enhanced Water Solubility for In Vivo Imaging
For Immediate Release
A deep dive into the properties and applications of pyridyl coelenterazine (pyCTZ), this technical guide serves as a resource for researchers, scientists, and drug development professionals. It details the enhanced water solubility of this compound, its advantages in bioluminescence imaging, and provides an overview of relevant experimental methodologies.
In the realm of in vivo imaging, the quest for brighter, more soluble, and biocompatible reporter systems is perpetual. The development of pyridyl coelenterazine (this compound) and its analogs represents a significant step forward, addressing key limitations of traditional coelenterazine (CTZ)-based systems. This guide explores the core attributes of this compound, focusing on its improved water solubility and the cascading benefits for preclinical research.
Enhanced Water Solubility: A Quantitative Leap Forward
A primary obstacle in the in vivo application of conventional coelenterazine and its potent analog, diphenylterazine (DTZ), is their poor water solubility. This often necessitates the use of organic cosolvents for administration, which can introduce experimental variability and potential toxicity. The innovation of this compound lies in the strategic replacement of a benzene ring with a pyridine N-heterocycle in the imidazopyrazinone core. This bioisosteric substitution significantly enhances the aqueous solubility of the molecule.
While precise solubility values are not extensively documented in publicly available literature, a key study reports a substantial improvement.
| Compound Family | Parent Compound(s) | This compound Analog Advantage |
| Pyridyl Coelenterazine (this compound) Analogs | Coelenterazine (CTZ), Diphenylterazine (DTZ) | Approximately 10-fold increase in water solubility[1] |
This marked increase in solubility allows for the preparation of more concentrated stock solutions in aqueous buffers, eliminating the need for organic cosolvents during in vivo administration. This, in turn, enhances the biocompatibility and reproducibility of experiments.
Core Advantages of this compound in Drug Development and Research
The enhanced water solubility of this compound underpins a cascade of advantages that are highly beneficial for in vivo imaging and, by extension, drug development.
-
ATP-Independent Bioluminescence : Like its parent compound, this compound-luciferase systems are ATP-independent. This is a critical advantage as it decouples the reporter signal from the metabolic state of the cell, providing a more direct and less confounded measure of the biological process being monitored.
-
Spectrally Shifted Emission : Pyridyl substitution in CTZ and DTZ analogs can lead to spectrally shifted (red-shifted) light emission. This is highly advantageous for in vivo imaging as longer wavelength light penetrates tissue more effectively, leading to improved signal detection from deep tissues.
-
Highly Bright Bioluminescence : When paired with engineered luciferases, such as LumiLuc, this compound analogs can generate exceptionally bright bioluminescence. This high signal intensity allows for the detection of smaller numbers of cells, such as in early tumor development, enhancing the sensitivity of in vivo models.
-
Improved Biocompatibility and In Vivo Administration : The elimination of organic cosolvents for in vivo delivery reduces the risk of solvent-related toxicity and inflammation, leading to more reliable and ethically sound animal studies.
-
Broad Applicability : These novel substrates are not limited to newly engineered luciferases. They can also be paired with existing ATP-independent reporters like Renilla luciferase (RLuc) and aequorin, broadening their utility across various established experimental systems.
Experimental Methodologies: A General Overview
While detailed, step-by-step protocols for the synthesis and application of specific this compound analogs are often proprietary or found within primary research articles, this section provides a general overview of the key experimental workflows.
Synthesis of Pyridyl Coelenterazine Analogs
The synthesis of this compound analogs generally follows established principles of organic chemistry, with a key innovation being the convergent synthetic route to introduce the pyridyl moiety.
General Synthetic Workflow for this compound Analogs
Caption: A high-level schematic of the synthetic route to this compound analogs.
A common strategy involves a Horner-Wadsworth-Emmons (HWE) reaction between a suitable pyridyl aldehyde and an α-phosphonoglycinate. The resulting olefin intermediate is then reduced to yield the final pyridyl coelenterazine analog. This approach allows for the introduction of various pyridyl isomers at different positions of the imidazopyrazinone core.
In Vivo Bioluminescence Imaging Protocol
The enhanced water solubility of this compound simplifies the in vivo imaging workflow.
General Workflow for In Vivo Imaging with this compound
References
The Advent of Pyridyl Coelenterazine Analogs: A Technical Guide to their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
The quest for more sensitive and versatile tools in biomedical research has led to the development of novel bioluminescent probes. Among these, pyridyl coelenterazine analogs have emerged as a significant class of luciferins, offering enhanced properties for various applications, from in vitro assays to in vivo imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and core applications of these powerful molecules.
Quantitative Data on Pyridyl Coelenterazine Analogs
The modification of the coelenterazine core with pyridyl moieties has yielded analogs with a range of photophysical properties. These modifications primarily focus on the C-2, C-6, and C-8 positions of the imidazopyrazinone core.[1] The introduction of a pyridyl group can influence the emission wavelength, quantum yield, and substrate specificity for various luciferases. Below are tables summarizing the quantitative data for key pyridyl coelenterazine analogs.
| Analog | Luciferase | Emission Max (nm) | Relative Light Output (%) | Reference |
| Native Coelenterazine | Renilla | 465 | 100 | [2] |
| Coelenterazine-e | Renilla | 405, 465 | 50 | [2] |
| Coelenterazine-f | Renilla | 473 | 80 | [2] |
| Coelenterazine-h | Renilla | 475 | 82 | [2] |
| Coelenterazine-cp | Renilla | 442 | 95 | [2] |
| Coelenterazine-n | Renilla | 467 | 26 | [2] |
| ViviRen™ (Clzn-h deriv.) | Renilla | - | > Native Coelenterazine | [3] |
| Analog | Luciferase | Emission Max (nm) | Relative Initial Intensity (%) | Reference |
| Native Coelenterazine | Renilla | 475 | 45 | [4] |
| Coelenterazine-e | Renilla | 418, 475 | 900 | [4] |
Experimental Protocols: Synthesis of Pyridyl Coelenterazine Analogs
The synthesis of pyridyl coelenterazine analogs generally involves the construction of the imidazopyrazinone core followed by the introduction of the pyridyl group. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to achieve this.[5]
General Synthetic Scheme for a C-6 Pyridyl Coelenterazine Analog
A common route involves the synthesis of a key intermediate, a 2-amino-5-bromopyrazine derivative, which is then coupled with a pyridylboronic acid.
Step 1: Synthesis of 3-benzyl-5-bromopyrazin-2-amine
-
Reaction: 3,5-dibromopyrazin-2-amine is reacted with (bromomethyl)benzene.
-
Conditions: The reaction is typically carried out at 25-40°C for 18-30 hours at atmospheric pressure.[4]
-
Yield: This step can provide the product in a yield of 55-75%.[4]
Step 2: Suzuki Coupling with a Pyridylboronic Acid
-
Reaction: The 3-benzyl-5-bromopyrazin-2-amine is coupled with a suitable pyridylboronic acid (e.g., 4-methoxyphenyl boronic acid as a precursor to a phenol group).
-
Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used.[4]
-
Conditions: The reaction is typically performed in a solvent mixture of toluene, aqueous sodium carbonate, and ethanol at 80-110°C for 200-350 minutes.[4]
Step 3: Demethylation
-
Reaction: If a methoxy-substituted pyridyl group was used, the methyl group is cleaved to yield the free hydroxyl group.
-
Reagents: Pyridine hydrochloride at high temperatures (e.g., 200°C) can be used for this demethylation.[6]
Step 4: Condensation and Ring Closure
-
Reaction: The resulting aminopyrazine derivative is condensed with a p-hydroxyphenyl pyruvic acid derivative to form the final coelenterazine analog.[6]
-
Conditions: The reaction can be monitored by reverse-phase HPLC and quenched when the starting material is consumed or the product begins to decompose.[4]
Purification: The final product is typically purified by column chromatography.
Visualizing the Science: Diagrams of Pathways and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams, generated using the DOT language, illustrate key processes involving pyridyl coelenterazine analogs.
Caption: General synthetic scheme for a pyridyl coelenterazine analog.
References
- 1. scispace.com [scispace.com]
- 2. biotium.com [biotium.com]
- 3. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U.S. Patent Application for SYNTHESIS OF COELENTERAZINE Patent Application (Application #20210070762 issued March 11, 2021) - Justia Patents Search [patents.justia.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. CN102432614A - Method for synthesizing coelenterazine - Google Patents [patents.google.com]
The Intrinsic Power of Light: A Technical Guide to the ATP-Independent Bioluminescence of pyCTZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biological imaging and high-throughput screening, luciferase reporter systems are indispensable tools. The most widely recognized system, derived from the firefly Photinus pyralis, has been a workhorse for decades. Its light-emitting reaction is critically dependent on adenosine triphosphate (ATP), making it an excellent reporter for cell viability and energy metabolism. However, this very dependency can be a confounding factor when studying cellular processes where ATP levels fluctuate, such as in cytotoxicity assays, cancer metabolism studies, or investigations into mitochondrial dysfunction.
This guide delves into the robust and powerful alternative: the ATP-independent bioluminescence system utilizing pyridyl-coelenterazine (pyCTZ) analogs. This system, rooted in the natural bioluminescence of marine organisms like the ostracod Vargula (Cypridina) hilgendorfii, offers a distinct advantage: its photon emission is directly proportional to luciferase expression and substrate availability, completely bypassing the cellular energy state.[1] This inherent ATP-independence provides a clearer, more direct measurement of reporter gene activity, making it an increasingly vital tool for drug discovery and fundamental biological research. Here, we provide a detailed examination of the core biochemical mechanism, quantitative comparisons with ATP-dependent systems, and explicit experimental protocols for its characterization.
Core Mechanism: A Direct Path to Photon Emission
Unlike firefly luciferase, which requires a two-step, ATP-dependent activation of its luciferin, the mechanism of this compound bioluminescence is a model of efficiency.[2][3] The reaction is a direct oxidation of the luciferin substrate, catalyzed by a marine-derived luciferase (e.g., Cypridina luciferase (CLuc), Gaussia luciferase (GLuc), or engineered variants like NanoLuc and LumiLuc) in the presence of molecular oxygen.
The key steps are as follows:
-
Substrate Binding: The this compound luciferin binds to the active site of the luciferase.
-
Oxygenation: The luciferase catalyzes the addition of molecular oxygen (O₂) to the imidazopyrazinone core of this compound.
-
Dioxetanone Formation: This oxygenation leads to the formation of a highly unstable, high-energy dioxetanone intermediate.
-
Decarboxylation and Excitation: The dioxetanone ring rapidly decomposes, releasing carbon dioxide (CO₂) and leaving the resulting product, a py-coelenteramide, in an electronically excited state.
-
Photon Emission: As the excited py-coelenteramide relaxes to its ground state, it releases the excess energy as a photon of light.
Crucially, no step in this pathway requires the chemical energy stored in ATP.[1] The energy for light emission is derived directly from the chemical potential of the luciferin's oxidation.
Quantitative Comparison: ATP-Independent vs. ATP-Dependent Systems
The operational differences between this compound-based systems and the classic firefly (D-luciferin) system are reflected in their kinetic parameters and performance characteristics. While direct kinetic data for the specific this compound analog can be proprietary, data from its parent luciferin (Cypridina/Vargula) provides a strong basis for comparison.
| Parameter | ATP-Independent System (this compound/CLuc-type) | ATP-Dependent System (D-Luciferin/FLuc) | Significance for Researchers |
| Energy Cofactor | None | ATP , Mg²⁺[3][4] | ATP-independent systems are unaffected by cellular energy status, providing a more direct measure of reporter activity in metabolically dynamic environments.[1] |
| Luciferin Km | ~0.23 - 0.75 µM (Vargula luciferin)[5] | ~1 - 15 µM (in vitro) to >100 µM (in vivo)[6][7][8] | Lower Km suggests higher enzyme-substrate affinity, potentially leading to brighter signals at lower substrate concentrations. |
| Reaction Kinetics | Flash-type, rapid decay[9] | Glow-type (stabilized assays) or flash[10] | Flash kinetics are ideal for high-sensitivity measurements in luminometers with injectors; glow kinetics are more suited for batch processing and imaging. |
| Quantum Yield | High (~0.28 - 0.30 for Cypridina)[11] | Very High (~0.88, though debated)[12] | Both systems are highly efficient at converting chemical reactions into photons, enabling high-sensitivity detection. |
| Light Output | Often reported as brighter in engineered systems (e.g., NanoLuc)[11] | High, well-characterized | Engineered ATP-independent systems can offer superior brightness, enhancing detection sensitivity for low-expression targets. |
Experimental Protocols
Protocol 1: Direct Demonstration of ATP Independence
This protocol is designed to directly and unequivocally demonstrate the ATP-independent nature of a this compound-based luciferase system by comparing its light output in the presence and absence of ATP. A firefly luciferase reaction is run in parallel as a positive control for ATP dependence.
A. Materials:
-
Recombinant Cypridina-type luciferase (e.g., LumiLuc, NanoLuc)
-
Recombinant Firefly luciferase (Photinus pyralis)
-
This compound substrate solution (in appropriate solvent, e.g., methanol or ethanol)
-
D-luciferin substrate solution
-
Luciferase Assay Buffer (ATP-free): 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 1 mM DTT.
-
ATP stock solution: 100 mM ATP in water (pH 7.5).
-
Luminometer with injectors.
-
96-well white, opaque microplates.
B. Workflow Diagram:
C. Procedure:
-
Prepare Master Mixes:
-
CLuc Reaction Mix (-ATP): In a microfuge tube, combine CLuc enzyme and ATP-free Assay Buffer.
-
CLuc Reaction Mix (+ATP): In a separate tube, combine CLuc enzyme, ATP-free Assay Buffer, and add ATP to a final concentration of 2 mM.
-
FLuc Reaction Mix (-ATP): In a third tube, combine FLuc enzyme and ATP-free Assay Buffer.
-
FLuc Reaction Mix (+ATP): In a fourth tube, combine FLuc enzyme, ATP-free Assay Buffer, and add ATP to a final concentration of 2 mM.[12][13]
-
-
Plate Loading: Pipette 50 µL of each of the four master mixes into separate wells of a 96-well plate.
-
Luminometer Setup: Place the plate in the luminometer. Prime one injector with this compound substrate and a second injector with D-luciferin substrate. Set the program to inject 50 µL of substrate followed by a 2-second delay and a 10-second integrated light measurement.
-
Assay Execution:
-
Initiate the program. The luminometer will first inject this compound into the CLuc wells and measure the light output.
-
The luminometer will then inject D-luciferin into the FLuc wells and measure the light output.
-
-
Data Analysis: Compare the Relative Light Units (RLU) from the different wells. A strong signal from the CLuc wells both with and without ATP, and a signal only from the FLuc well containing ATP, confirms the ATP-independent nature of the this compound system.
Protocol 2: Characterization of Luciferase Kinetics (Km Determination)
This protocol outlines the steps to determine the Michaelis constant (Km) of a luciferase for its substrate, a key measure of enzyme-substrate affinity.
A. Materials:
-
Purified luciferase enzyme (e.g., CLuc or FLuc) of known concentration.
-
Luciferin stock solution (this compound or D-luciferin) of known concentration.
-
Appropriate assay buffer (ATP-free for CLuc; containing saturating ATP [e.g., 5 mM] for FLuc).
-
Luminometer and 96-well white plates.
B. Procedure:
-
Prepare Substrate Dilutions: Perform a serial dilution of the luciferin stock solution in the appropriate assay buffer to create a range of concentrations (e.g., from 0.01 µM to 50 µM).
-
Prepare Enzyme Solution: Dilute the purified luciferase in the assay buffer to a fixed, low concentration (e.g., 1-10 nM).
-
Perform Assay:
-
Pipette 50 µL of each luciferin dilution into multiple wells of the 96-well plate.
-
Place the plate in the luminometer.
-
Inject 50 µL of the enzyme solution into each well and record the initial peak of light emission (V₀).
-
-
Data Analysis:
-
Plot the initial velocity (V₀, in RLU/sec) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
The software will calculate the Km and Vmax values. A lower Km indicates a higher affinity of the enzyme for the substrate.
-
Logical Comparison: ATP-Dependent vs. ATP-Independent Activation
The fundamental divergence between the two systems occurs at the very first step of luciferin activation. This critical difference dictates their utility in various biological contexts.
References
- 1. targetingsystems.net [targetingsystems.net]
- 2. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ΔFlucs: Brighter Photinus pyralis firefly luciferases identified by surveying consecutive single amino acid deletion mutations in a thermostable variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Luciferase Assay System Protocol [promega.com]
- 11. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. med.emory.edu [med.emory.edu]
The Compatibility of pyCTZ with Engineered Luciferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pyCTZ, a pyridyl analog of coelenterazine, and its compatibility with various ATP-independent luciferases. It is designed to assist researchers in selecting optimal substrate-enzyme pairs for bioluminescence-based assays, including reporter gene analysis, in vivo imaging, and Bioluminescence Resonance Energy Transfer (BRET) studies.
Introduction to this compound and Bioluminescence
Bioluminescent systems, which consist of a luciferase enzyme and a luciferin substrate, are powerful tools in biomedical research due to their high sensitivity and signal-to-background ratios.[1][2] The light-emitting reaction is catalyzed by the luciferase, which oxidizes the luciferin.[3][4] Coelenterazine (CTZ) is a widely used luciferin for marine luciferases such as those from Renilla (RLuc) and Gaussia (GLuc), as well as the engineered NanoLuc luciferase.[1][5][6]
However, native coelenterazine and some of its derivatives suffer from limitations like poor water solubility and blue-shifted light emission, which can hinder in vivo applications due to poor tissue penetration.[7][8] To address these challenges, a new generation of synthetic luciferins has been developed. This compound, a pyridyl analog of coelenterazine, is one such molecule designed for enhanced water solubility and improved spectral properties.[7][8] This guide explores the compatibility and performance of this compound with several key luciferases.
Luciferase Systems Overview
The luciferases discussed in this guide are ATP-independent, making them suitable for a wide range of intracellular and extracellular assays.[1]
-
Renilla Luciferase (RLuc): A 36kDa luciferase from the sea pansy Renilla reniformis. It is commonly used as a reporter for gene expression and in BRET assays.[9][10] Various mutants, like RLuc8, have been engineered for improved stability and brightness.[7]
-
Gaussia Luciferase (GLuc): A small (19-20kDa) luciferase from the marine copepod Gaussia princeps.[5][11] It is naturally secreted, which allows for real-time monitoring of reporter activity in the cell culture medium without lysing the cells.[2][11]
-
NanoLuc Luciferase (NLuc): An engineered luciferase derived from the deep-sea shrimp Oplophorus gracilirostris.[1] It is significantly smaller and brighter than RLuc and GLuc, and it utilizes a specialized substrate called furimazine. However, it also shows activity with other CTZ analogs.[7][12]
-
Aequorin: A calcium-activated photoprotein from the jellyfish Aequorea victoria. It consists of the apoaequorin protein and a covalently bound coelenterazine. Upon binding Ca2+, it undergoes a conformational change that results in the oxidation of coelenterazine and the emission of light.[7]
-
LumiLuc: A recently engineered luciferase developed through directed evolution to have broad substrate specificity. It has shown enhanced performance with this compound and its derivatives.[7][8]
Quantitative Analysis of this compound Compatibility
This compound has been shown to be a versatile substrate, capable of producing strong bioluminescence with multiple luciferases.[7] Its enhanced water solubility, approximately 4- to 14-fold greater than native CTZ, allows for more effective administration in aqueous solutions, a significant advantage for in vivo studies.[7]
The following tables summarize the performance of this compound and related compounds with various luciferases based on available research.
Table 1: Emission Properties of this compound and Derivatives with LumiLuc Luciferase
| Substrate | Emission Max (λmax) | Bioluminescence Color | Relative Photon Flux Increase (vs. teLuc) |
| This compound (3a) | 450 nm | Blue | ~120% |
| 6pyDTZ (3d) | 476 nm | Teal | ~150% |
| 8pyDTZ (3f) | 525 nm | Yellow | Not specified |
Data sourced from studies on the engineered LumiLuc luciferase, which demonstrates broad substrate specificity.[7]
Table 2: General Compatibility of this compound with Common Luciferases
| Luciferase | Substrate | Relative Performance | Notes |
| Aequorin | This compound | Bioluminescence intensity is comparable to native CTZ. | Suggests this compound can be a direct replacement for CTZ in aequorin-based calcium sensing.[7] |
| RLuc8 | This compound | Generates strong blue bioluminescence. | |
| NanoLuc | This compound | Generates strong blue bioluminescence. | |
| teLuc | This compound | Generates strong blue bioluminescence. | Used as a baseline for comparison with the engineered LumiLuc.[7] |
Experimental Protocols
This section provides a generalized protocol for a standard in vitro bioluminescence assay to assess the compatibility of a luciferin like this compound with a chosen luciferase.
Preparation of Reagents
-
Luciferin Stock Solution:
-
To prepare a stock solution of a coelenterazine analog like diphenylterazine (DTZ), which can be adapted for this compound, first create a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.[13]
-
Next, dissolve 1 mg of the luciferin (e.g., this compound) in 88 μL of the premixture to achieve a 30 mM stock solution.[13]
-
Store the stock solution in aliquots at -80°C, protected from light.[13][14]
-
-
Cell Lysis Buffer (for intracellular luciferases):
-
A typical lysis buffer may consist of 25mM Tris-phosphate (pH 7.8), 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, and 1% Triton® X-100.
-
Commercial lysis reagents are also available and widely used.[15]
-
-
Assay Buffer:
-
The composition of the assay buffer can vary but often includes components to maintain pH and stabilize the enzyme. For many commercial kits, this is provided as a proprietary formulation.[16]
-
Assay Procedure
-
Sample Preparation:
-
For intracellular luciferases (e.g., RLuc), culture and transfect mammalian cells with a plasmid encoding the luciferase. After 24-48 hours, wash the cells with phosphate-buffered saline (PBS) and then add cell lysis buffer.[16]
-
For secreted luciferases (e.g., GLuc), simply collect an aliquot of the cell culture medium. No cell lysis is required.[2][11]
-
-
Luminescence Measurement:
-
Set up a luminometer to measure the light output. For flash-kinetics luciferases like Gaussia, injectors may be required for reproducible measurements.[11]
-
Add 20-100 µL of the cell lysate or culture medium to the wells of a white, opaque-walled microplate.
-
Prepare the working assay solution by diluting the luciferin stock solution (e.g., this compound) to its final working concentration (typically in the range of 1-20 µM) in the assay buffer.
-
Inject the working assay solution into the well and begin reading the luminescence immediately.
-
Record the signal over time to determine the kinetics (peak intensity and decay rate).
-
-
Data Analysis:
-
The primary output is typically in Relative Light Units (RLU).
-
Calculate the signal-to-background ratio by dividing the RLU of the sample by the RLU of a control sample without luciferase.
-
Determine the half-life of the signal by fitting the decay curve to an appropriate kinetic model.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language help to visualize the experimental processes and biological contexts in which this compound and luciferases are utilized.
Bioluminescent Reaction and Substrate Specificity
This diagram illustrates the fundamental interaction between a luciferase enzyme and its luciferin substrate, leading to the emission of light, and highlights how different luciferin analogs can produce varied spectral outputs.
Caption: Luciferase-substrate interactions and resulting light emission.
Reporter Gene Assay Workflow
This diagram outlines the typical workflow for a reporter gene assay, a common application for luciferase systems to study gene expression.
Caption: Standard workflow for a luciferase reporter gene assay.
BRET Assay for Protein-Protein Interaction
This diagram illustrates the principle of Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a donor luciferase to a fluorescent acceptor protein when they are in close proximity.
References
- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaussia luciferase variant for high-throughput functional screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coelenterazine Analogs for Bioassays and Molecular Imaging [mdpi.com]
- 5. neb.com [neb.com]
- 6. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renilla Luciferase Assays and Vectors | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Renilla Luciferase Assay System [promega.com]
- 11. Gaussia Luciferase Assays and Vectors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. pjkbiotech.com [pjkbiotech.com]
- 16. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the LumiLuc-pyCTZ Reporter System
For Researchers, Scientists, and Drug Development Professionals
The LumiLuc-pyCTZ reporter system represents a significant advancement in bioluminescence imaging (BLI), offering a powerful, ATP-independent platform for sensitive in vivo and in vitro assays. This guide provides a comprehensive overview of the core technology, detailed experimental protocols, and quantitative performance data to facilitate its adoption in research and drug development.
Core Principles
The LumiLuc reporter system is centered around LumiLuc, an engineered marine luciferase, and a suite of synthetic pyridyl coelenterazine (pyCTZ) analogs. LumiLuc was developed through directed evolution of the teLuc luciferase, resulting in enhanced brightness and broad substrate specificity.[1][2] Unlike firefly luciferase-based systems, the LumiLuc system is ATP-independent, making it ideal for studying biological processes in environments with fluctuating or limited ATP, such as in the extracellular space or in pathological conditions like hypoxia.[3]
The pyridyl analogs of coelenterazine, including this compound, 6pyDTZ, and 8pyDTZ, offer improved water solubility compared to their parent compounds, eliminating the need for organic co-solvents for in vivo administration and enhancing their biocompatibility.[1][2] The combination of the LumiLuc enzyme with these various substrates produces bioluminescence at different wavelengths, enabling multicolor imaging applications.[1]
Quantitative Performance Data
The performance of the LumiLuc reporter system has been characterized by its spectral properties, kinetic parameters, and comparative brightness in various experimental settings.
| Luciferase-Substrate Pair | Peak Emission Wavelength (λmax) | Apparent Michaelis Constant (KM) | Relative Photon Flux (Vmax) | Key Features |
| LumiLuc-pyCTZ | 450 nm (Blue) | Not Reported | ~120% improvement over teLuc-pyCTZ[1] | Bright blue emission. |
| LumiLuc-6pyDTZ | 476 nm (Teal) | Not Reported | ~150% improvement over teLuc-6pyDTZ[1] | Bright teal emission. |
| LumiLuc-8pyDTZ | 525 nm (Yellow) | 4.6 μM[1] | ~60% of NanoLuc-FRZ, ~36% of teLuc-DTZ[1] | Red-shifted emission for improved tissue penetration; lower KM suggests higher affinity for the substrate. |
In a tumor xenograft mouse model, the LumiLuc-8pyDTZ pair demonstrated approximately 3-fold higher photon flux compared to the Akaluc-AkaLumine system, a bright ATP-dependent reporter.[1] Furthermore, a fusion protein named LumiScarlet, created by linking LumiLuc to a red fluorescent protein, exhibits even further red-shifted emission, making it comparable to Akaluc-AkaLumine for deep-tissue imaging.[1][2]
Experimental Protocols
I. Generation of Stable Cell Lines Expressing LumiLuc
-
Vector Construction : Clone the LumiLuc coding sequence into a suitable mammalian expression vector. The choice of vector will depend on the experimental goals (e.g., constitutive or inducible expression).
-
Transfection : Transfect the target cell line (e.g., HeLa, HEK293T) with the LumiLuc expression vector using a standard transfection reagent.
-
Selection : Select for stably transfected cells using the appropriate selection agent (e.g., puromycin, G418) corresponding to the resistance gene on the expression vector.
-
Clonal Expansion and Validation : Isolate single clones and expand them. Validate LumiLuc expression and activity by performing a bioluminescence assay with a this compound substrate.
II. In Vitro Bioluminescence Assay
-
Cell Plating : Plate the LumiLuc-expressing cells in a white-walled, clear-bottom 96-well plate and incubate overnight.
-
Substrate Preparation : Prepare a working solution of the desired this compound analog (e.g., 8pyDTZ) in a suitable buffer (e.g., PBS). Due to the improved water solubility, organic solvents are generally not required.[1] A fresh solution is recommended as the compound can be unstable in solution.[4]
-
Luminescence Measurement : Add the substrate solution to the wells and immediately measure the bioluminescence using a luminometer. For kinetic studies, take readings at regular intervals.
III. In Vivo Bioluminescence Imaging in a Mouse Xenograft Model
-
Cell Implantation : Anesthetize the mice and subcutaneously inject the LumiLuc-expressing tumor cells into the desired location (e.g., dorsal flank).
-
Tumor Growth : Allow the tumors to grow to a palpable size.
-
Substrate Administration : Prepare a sterile, injectable solution of the this compound analog (e.g., 8pyDTZ in normal saline).[1] Administer the substrate to the mice via intravenous or intraperitoneal injection. A typical dose for 8pyDTZ is 0.2 μmol per mouse.[1]
-
Bioluminescence Imaging : Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum). Acquire bioluminescence images at various time points post-substrate injection to determine the peak signal. The imaging parameters (exposure time, binning) should be optimized based on the signal intensity.
-
Data Analysis : Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor. The data is typically expressed as photon flux (photons/second/cm²/steradian).
Visualizations
Bioluminescence Reaction Pathway
References
A Technical Guide to Aequorin-Based Calcium Sensing with pyCTZ
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of aequorin-based calcium sensing, with a specific focus on the application of pyCTZ, a pyridyl analog of coelenterazine. This document provides a detailed overview of the underlying biochemical mechanisms, experimental protocols, and data interpretation for researchers leveraging this powerful bioluminescent tool for intracellular calcium measurement, particularly in the context of G-protein coupled receptor (GPCR) signaling and drug discovery.
Core Principles of Aequorin-Based Calcium Sensing
Aequorin is a photoprotein isolated from the jellyfish Aequorea victoria that has become a widely used tool for monitoring intracellular calcium (Ca²⁺) dynamics. The functional aequorin complex is composed of a 22 kDa apoaequorin protein and a luminophore prosthetic group, coelenterazine.[1][2][3][4] In its resting state, the apoaequorin-coelenterazine complex is inactive. The apoaequorin protein possesses three EF-hand motifs that function as high-affinity Ca²⁺ binding sites.[2][3]
Upon an increase in intracellular Ca²⁺ concentration, the binding of three Ca²⁺ ions to these EF-hand domains induces a conformational change in the apoaequorin protein.[2][3] This conformational shift triggers the oxidation of coelenterazine to coelenteramide, a reaction that results in the release of carbon dioxide and a flash of blue light, typically with an emission maximum around 469 nm.[2] The intensity of the emitted light is directly proportional to the concentration of free Ca²⁺, allowing for the quantitative measurement of calcium transients within cells.[5]
One of the key advantages of aequorin as a Ca²⁺ sensor is its high signal-to-noise ratio, as there is virtually no background luminescence in the absence of Ca²⁺.[6] Furthermore, the genetic encoding of apoaequorin allows for its targeted expression in specific subcellular compartments, enabling the precise measurement of Ca²⁺ dynamics in organelles such as the mitochondria, endoplasmic reticulum, and nucleus.
The Role of Coelenterazine Analogs: An Overview of this compound
The properties of the aequorin calcium sensor can be modulated by utilizing synthetic analogs of its substrate, coelenterazine.[7][8][9] These analogs can alter key characteristics of the aequorin complex, including its affinity for Ca²⁺, luminescence intensity, and decay kinetics.[7][8][9] This flexibility allows researchers to tailor the sensor to the specific requirements of their experimental system.
This compound is a pyridyl analog of coelenterazine that can be used for aequorin-based calcium sensing.[1] It functions as a substrate for apoaequorin, forming a functional photoprotein complex that emits light in the presence of Ca²⁺. While detailed quantitative data for this compound is not as readily available as for some other analogs, it is reported to have a bioluminescence intensity comparable to that of native coelenterazine.[1] The use of this compound and other analogs can be advantageous in specific applications, such as enhancing signal intensity or shifting the emission wavelength.
Data Presentation: Comparative Properties of Coelenterazine Analogs
To illustrate the impact of different coelenterazine analogs on aequorin's properties, the following table summarizes the characteristics of several commonly used analogs. This data provides a reference for how modifications to the coelenterazine structure can influence the performance of the aequorin sensor.
| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Calcium Affinity | Key Features |
| Native Coelenterazine | 1x | ~469 | Standard | Baseline for comparison. |
| Coelenterazine-h | >10x | ~469 | Higher | Increased sensitivity for detecting small Ca²⁺ changes.[2][5] |
| Coelenterazine-f | ~20x | ~477 | Higher | High light output and slightly red-shifted emission.[2] |
| Coelenterazine-cp | ~15x | ~469 | Higher | Increased light intensity and faster response time.[2] |
| Coelenterazine-hcp | ~190x | ~445 | Higher | Very high quantum yield and fast response.[2][5] |
| Coelenterazine-n | Very Low (~0.0001x of hcp) | ~469 | Lower | Useful for measuring high Ca²⁺ concentrations.[5] |
| This compound | Comparable to Native | Blue | Not specified | Pyridyl analog for aequorin-based assays.[1] |
Experimental Protocols
The following section provides a detailed methodology for a typical aequorin-based calcium assay in mammalian cells (e.g., HEK293 or CHO) for screening GPCR activation. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions, including the use of this compound.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the GPCR of interest and apoaequorin.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 1 mM in ethanol or another suitable solvent. Store protected from light at -20°C or below.
-
Agonist/Antagonist Stock Solutions: Prepared in an appropriate solvent (e.g., water, DMSO).
-
Luminometer: Capable of automated injection and kinetic luminescence reading.
-
White, opaque 96- or 384-well microplates: For luminescence assays to maximize light reflection and minimize crosstalk.[4]
Experimental Procedure
-
Cell Seeding:
-
The day before the assay, seed the apoaequorin-expressing cells into white, opaque-bottomed 96- or 384-well plates.
-
The optimal cell density should be determined empirically but is typically in the range of 20,000-50,000 cells per well for 96-well plates.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Aequorin Reconstitution with this compound:
-
On the day of the assay, prepare a working solution of this compound in assay buffer. The final concentration typically ranges from 1-5 µM.
-
Gently remove the cell culture medium from the wells.
-
Add the this compound working solution to each well (e.g., 50 µL for a 96-well plate).
-
Incubate the plate in the dark at room temperature or 37°C for 1-4 hours to allow for the reconstitution of the aequorin complex. This step is critical and may require optimization for this compound.
-
-
Luminescence Measurement:
-
Place the plate in the luminometer.
-
Set the instrument to inject the agonist or antagonist and immediately begin reading luminescence.
-
For agonist screening: Inject the agonist solution and measure the light emission kinetically for 30-60 seconds.
-
For antagonist screening: Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before injecting the agonist and measuring the luminescence.
-
-
Data Analysis:
-
The luminescence signal is typically quantified as the peak light intensity or the integral of the signal over a specific time period.
-
For agonist dose-response curves, plot the luminescence signal against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine the EC₅₀.
-
For antagonist assays, calculate the inhibition of the agonist-induced signal and determine the IC₅₀.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling pathway leading to aequorin light emission.
Experimental Workflow Diagram
Caption: General experimental workflow for an aequorin-based calcium assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 5. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aequorin variants with improved bioluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for pyCTZ in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
pyCTZ, a pyridyl analog of coelenterazine (CTZ), is an ATP-independent luciferase substrate that generates strong blue bioluminescence in the presence of specific luciferases.[1][2] Its enhanced water solubility and high photon flux make it a valuable tool for sensitive in vivo bioluminescence imaging (BLI). This document provides detailed protocols and application notes for the effective use of this compound in preclinical research, particularly in fields like oncology, immunology, and drug discovery.
The primary advantage of this compound lies in its ATP-independent mechanism, allowing for the monitoring of biological processes in environments with low ATP levels.[2][3] Furthermore, its improved solubility obviates the need for organic co-solvents, enhancing its biocompatibility for in vivo administration.[2][3] When paired with the engineered LumiLuc luciferase, this compound is part of a versatile reporter system capable of producing blue, teal, or yellow light with different pyridyl substrates, offering possibilities for multiplexed imaging.[2][3]
Data Presentation
Table 1: Properties of this compound and Related Luciferase Substrates
| Property | This compound | Coelenterazine (CTZ) | D-Luciferin |
| Luciferase Family | Marine Luciferases (e.g., LumiLuc, RLuc8, NanoLuc, aequorin) | Marine Luciferases (e.g., Renilla, Gaussia) | Firefly Luciferase (FLuc) |
| ATP Requirement | Independent | Independent | Dependent |
| Emission Color | Blue (with LumiLuc) | Blue | Yellow-Green |
| Water Solubility | Improved | Poor | Moderate |
| Organic Cosolvents for In Vivo Use | Not required | Typically required | Not typically required |
| Key Applications | In vivo imaging, calcium sensing | In vitro assays, BRET | In vivo imaging, reporter gene assays |
Table 2: Quantitative Comparison of Bioluminescent Reporters
| Reporter System | Relative Photon Flux in vitro (LumiLuc with substrate vs. teLuc-DTZ) | Relative Photon Flux in vivo (LumiLuc-8pyDTZ vs. teLuc-DTZ in far-red) | Notes |
| LumiLuc-pyCTZ | ~120% increase over teLuc with this compound | Data not specified for this compound in far-red | Generates bright blue light. |
| LumiLuc-6pyDTZ | ~150% increase over teLuc with 6pyDTZ | Data not specified for 6pyDTZ in far-red | Generates teal light. |
| LumiLuc-8pyDTZ | Not directly compared for LumiLuc vs teLuc | 1.6- to 3.9-fold higher | Generates yellow light with red-shifted emission, making it suitable for deep-tissue imaging. |
Data synthesized from descriptions in existing research.[2]
Experimental Protocols
Protocol 1: In Vitro Validation of this compound-Luciferase Activity
This protocol is essential to confirm the functionality of your luciferase-expressing cells with this compound before proceeding to in vivo experiments.
Materials:
-
Luciferase-expressing cells (e.g., HEK 293T transfected with LumiLuc)
-
This compound substrate
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed the luciferase-expressing cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it to the final working concentration in PBS. Due to its improved water solubility, this compound is more readily soluble in aqueous solutions compared to native CTZ.
-
Substrate Addition: Remove the culture medium from the wells and wash gently with PBS. Add the this compound solution to the wells.
-
Bioluminescence Measurement: Immediately place the plate in a luminometer and measure the light output. The signal is typically rapid and may not be as sustained as ATP-dependent systems.
Protocol 2: In Vivo Bioluminescence Imaging with this compound in a Tumor Xenograft Model
This protocol outlines the steps for non-invasive imaging of tumor growth and metastasis in a mouse model.
Materials:
-
Luciferase-expressing tumor cells (e.g., stably transfected with LumiLuc)
-
Immunocompromised mice (e.g., nude mice)
-
This compound substrate
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar CCD camera-based instrument
Methodology:
-
Tumor Cell Implantation: Inject the luciferase-expressing tumor cells subcutaneously or orthotopically into the mice. Allow the tumors to establish and grow to a detectable size.
-
This compound Preparation for Injection: Dissolve this compound in sterile PBS to the desired concentration. A typical dose for in vivo imaging has not been standardized, but a starting point can be extrapolated from similar coelenterazine-based substrates, often in the range of 1-5 mg/kg body weight. Optimization of the dose is recommended for each specific application and luciferase system.
-
Animal Preparation: Anesthetize the mouse using isoflurane or another suitable anesthetic.
-
Substrate Administration: Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection.[4] IP injection generally results in a more sustained signal, while IV injection leads to a brighter initial signal with faster decay.[4]
-
Bioluminescence Imaging: Immediately after substrate injection, place the animal in the imaging chamber of the IVIS. Acquire images at various time points to determine the peak signal intensity. For many coelenterazine-based substrates, the peak signal is observed within the first 10-20 minutes post-injection.
-
Image Analysis: Quantify the bioluminescent signal using the analysis software provided with the imaging system. The signal is typically measured in photons per second per centimeter squared per steradian (p/s/cm²/sr).
Mandatory Visualization
Caption: Bioluminescence reaction of this compound with LumiLuc luciferase.
Caption: Experimental workflow for in vivo imaging using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
Illuminating Cellular Processes: A Guide to Preparing and Using pyCTZ Stock Solutions in Cell Culture
Cambridge, MA – October 24, 2025 – For researchers in cell biology, drug discovery, and related fields, the ability to accurately monitor intracellular events is paramount. Bioluminescent reporter systems have emerged as powerful tools for these applications, and pyCTZ, a pyridyl analog of coelenterazine, offers enhanced properties for sensitive and reliable detection. This application note provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture-based assays, ensuring optimal performance and reproducibility.
This compound is an ATP-independent substrate for the engineered luciferase, LumiLuc, and can also be utilized by the calcium-sensitive photoprotein aequorin.[1][2] Its improved water solubility compared to its parent compound, coelenterazine (CTZ), makes it a valuable reagent for in vitro studies.[1] Proper preparation and handling of this compound stock solutions are critical for obtaining accurate and consistent results in downstream applications such as high-throughput screening and signal transduction studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 392.45 g/mol | N/A |
| CAS Number | 2125486-34-0 | N/A |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 2 years |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions into cell culture media.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming inside the vials.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 1 mg of this compound powder. To minimize handling of small powder quantities, it is advisable to purchase this compound in pre-weighed aliquots if available.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
For 1 mg of this compound (MW = 392.45 g/mol ):
Volume (µL) = (1 / 392.45) * 1,000,000 / 10 = 254.8 µL
Therefore, add approximately 255 µL of DMSO to 1 mg of this compound.
-
Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from degradation.
-
Storage: Store the aliquots at -80°C for long-term storage, where they are reported to be stable for up to 2 years. For short-term storage, -20°C is also acceptable.[3] Protect the stock solution from light.
Protocol for Use in Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Dilute the 10 mM this compound stock solution directly into pre-warmed cell culture medium to the desired final working concentration. It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% to avoid cellular toxicity. For example, to achieve a 10 µM final concentration of this compound, dilute the 10 mM stock solution 1:1000 in the cell culture medium.
-
Application to Cells: Add the this compound-containing medium to your cells and proceed with your specific experimental protocol for the luciferase or aequorin assay.
Visualizing the Mechanisms of Action
To aid in understanding the role of this compound in bioluminescent assays, the following diagrams illustrate the experimental workflow and the underlying biochemical reactions.
References
Application Notes and Protocols for Optimal Luciferase Activity using pyCTZ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the optimal use of the synthetic luciferin, pyran-luciferin (pyCTZ), for achieving maximal luciferase activity in research and drug development settings. The protocols and data presented are intended to facilitate the effective application of this compound in various bioluminescence-based assays.
Introduction to this compound
This compound is a pyridyl analog of coelenterazine (CTZ) that serves as a substrate for various marine luciferases, most notably the engineered LumiLuc luciferase. A key advantage of this compound is its enhanced water solubility compared to native coelenterazine and other analogs like diphenylterazine (DTZ), which facilitates its use in in vivo imaging without the need for organic co-solvents[1]. The reaction between this compound and compatible luciferases is ATP-independent and results in the emission of blue light[1][2].
Optimal Concentration of this compound
While a definitive single optimal concentration for this compound can vary depending on the specific luciferase and experimental conditions, a concentration range of 10 µM to 50 µM is recommended as a starting point for optimization in most in vitro assays. This recommendation is extrapolated from studies on related pyridyl analogs and the LumiLuc luciferase system, where substrate concentrations in a similar range were shown to be effective[1]. For optimal results, it is highly recommended to perform a concentration-response curve to determine the ideal this compound concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the key characteristics of the this compound-luciferase system based on available data.
| Parameter | Value/Characteristic | Source |
| Recommended Starting Concentration Range | 10 - 50 µM | Inferred from[1] |
| Compatible Luciferases | LumiLuc, teLuc, other marine luciferases | [1] |
| Bioluminescence Emission Maximum (with LumiLuc) | ~450 nm (Blue) | [1] |
| ATP Requirement | Independent | [1][2] |
| Solubility | Enhanced water solubility compared to CTZ and DTZ | [1] |
| Stability | Comparable or better than CTZ; freshly prepared solutions are recommended. | [1] |
Experimental Protocols
This section provides a detailed protocol for a typical in vitro luciferase assay using this compound with cells expressing a compatible luciferase, such as LumiLuc.
Materials and Reagents
-
Cells expressing a this compound-compatible luciferase (e.g., LumiLuc)
-
This compound substrate
-
Cell lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Assay buffer (e.g., PBS or a specialized glow-type assay buffer)
-
96-well white, opaque microplates
-
Luminometer
Protocol for In Vitro Luciferase Assay
-
Cell Culture and Lysis:
-
Culture cells expressing the luciferase of interest in a 96-well plate until they reach the desired confluency.
-
Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of cell lysis buffer to each well (e.g., 20-100 µL).
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
-
-
This compound Substrate Preparation:
-
It is recommended to prepare this compound solutions fresh for each experiment due to potential instability in aqueous solutions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the this compound stock solution in the assay buffer to the desired final concentrations for your experiment (e.g., a serial dilution from 1 µM to 100 µM to determine the optimal concentration).
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of the prepared this compound substrate solution to each well.
-
Immediately measure the bioluminescence using a luminometer. The signal for this compound with some luciferases can be a "flash" type, so a short integration time (e.g., 1-2 seconds) is recommended. For luciferases exhibiting "glow" kinetics with appropriate buffers, longer integration times may be suitable.
-
Visualizations
Experimental Workflow for this compound Luciferase Assay
Caption: Workflow for an in vitro luciferase assay using this compound.
Logical Relationship for Optimizing this compound Concentration
Caption: Logical steps to determine the optimal this compound concentration.
References
Aequorin Reconstitution with Coelenterazine Analogs: A Step-by-Step Guide for Calcium Signaling Assays
Introduction
Aequorin, a calcium-sensitive photoprotein from the jellyfish Aequorea victoria, has emerged as a powerful tool for studying intracellular calcium (Ca²⁺) dynamics in various biological systems.[1][2] The functional photoprotein is a complex of the 22 kDa apoprotein, apoaequorin, molecular oxygen, and a luminophore prosthetic group, coelenterazine (CTZ).[3][4] Upon binding to Ca²⁺, aequorin undergoes a conformational change that triggers the oxidation of coelenterazine, resulting in the emission of blue light.[1][5] This bioluminescent signal can be quantitatively correlated to Ca²⁺ concentration, making aequorin an invaluable reporter for monitoring Ca²⁺ signaling pathways in drug discovery and fundamental research.[6][7]
Recombinantly expressed apoaequorin is not luminescent and must be reconstituted with coelenterazine or one of its synthetic analogs to form the active aequorin complex.[8][9] This process can be performed both in vitro with purified apoaequorin and in cellulo with cells expressing the apoaequorin gene. The choice of coelenterazine analog can significantly influence the properties of the reconstituted aequorin, including its sensitivity to Ca²⁺, luminescence intensity, and kinetics.[10][11] This guide provides detailed protocols for the reconstitution of aequorin with coelenterazine analogs, with a focus on coelenterazine-h, and its application in studying G-protein coupled receptor (GPCR) mediated Ca²⁺ signaling.
It is important to note that while the user specified "pyCTZ," this term does not correspond to a commonly recognized coelenterazine analog. It is presumed that this may have been a typographical error, and this document will therefore focus on widely used and characterized coelenterazine analogs.
Principle of Aequorin-Based Calcium Detection
The fundamental principle of aequorin as a Ca²⁺ indicator lies in its bioluminescent reaction. In the absence of Ca²⁺, the reconstituted aequorin complex is stable. When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to the three EF-hand domains of aequorin.[1] This binding induces a conformational change in the protein, leading to the oxidation of coelenterazine to coelenteramide, with the concomitant release of carbon dioxide and a flash of blue light (emission maximum ~470 nm).[5] The intensity of the emitted light is directly proportional to the concentration of free Ca²⁺, allowing for real-time monitoring of calcium dynamics within cells or subcellular compartments.[1]
Coelenterazine Analogs and Their Properties
Several synthetic analogs of coelenterazine are commercially available, each conferring unique properties to the reconstituted aequorin. The selection of an appropriate analog is critical for tailoring the aequorin assay to the specific experimental needs, such as the expected Ca²⁺ concentration range and the desired signal intensity and kinetics. The properties of some common coelenterazine analogs are summarized in the table below.
| Coelenterazine Analog | Relative Luminescence Capacity (RLC)* | Relative Luminescence at 100 nM Ca²⁺** | Half-Rise Time (ms)*** | Emission Max (nm) | Key Characteristics |
| Native CTZ | 1.0 | 1.0 | 10 | ~470 | Standard for comparison. |
| Coelenterazine-h | 1.5 | 10-20 | 5 | ~470 | Higher light intensity and faster kinetics than native CTZ.[9] |
| Coelenterazine-f | 1.2 | 20 | 12 | ~478 | High light intensity.[9] |
| Coelenterazine-cp | 0.8 | 15 | 6 | ~463 | Higher light intensity and faster kinetics than native CTZ.[9] |
| Coelenterazine-hcp | 2.5 | 190 | 4 | ~463 | Very high light intensity and fast kinetics.[9] |
| Coelenterazine-i | 0.2 | 0.03 | 100 | ~470 | Slower response time.[9] |
| Coelenterazine-n | 0.05 | 0.001 | 150 | ~470 | Low Ca²⁺ affinity, suitable for high Ca²⁺ environments.[4] |
*RLC: Total time-integrated emission of aequorin in saturating Ca²⁺ relative to native aequorin. **Ratio of the luminescence of aequorin reconstituted with the analog relative to native aequorin at 100 nM Ca²⁺. ***The time for the luminescence signal to reach 50% of the maximum after the addition of 1 mM Ca²⁺.
Experimental Protocols
Materials and Reagents
-
Apoaequorin: Purified recombinant apoaequorin or cell line stably/transiently expressing apoaequorin.
-
Coelenterazine Analog (e.g., Coelenterazine-h): Store at -20°C or -80°C, protected from light and moisture.
-
Solvents: Methanol or ethanol for dissolving coelenterazine.
-
Assay Buffer: DMEM/HAM's F12 with HEPES, without phenol red, supplemented with 0.1% protease-free BSA.[12]
-
Cell Culture Medium: As required for the specific cell line (e.g., Ham's F12, 10% FBS).[12]
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Luminometer: Plate-based or tube-based luminometer with injector capabilities.
-
White Opaque Microplates: 96-well or 384-well plates for luminescence measurements to maximize signal and prevent crosstalk.[8]
Protocol 1: In Vitro Reconstitution of Purified Apoaequorin
This protocol is suitable for biochemical assays using purified recombinant apoaequorin.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of purified apoaequorin in an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, pH 7.5).
-
Prepare a 1 mM stock solution of coelenterazine-h in methanol. Store in small aliquots at -80°C in the dark.
-
-
Reconstitution Procedure:
-
Dilute the apoaequorin stock solution to the desired final concentration (e.g., 0.1-1 µM) in the assay buffer.
-
Add the coelenterazine-h stock solution to the diluted apoaequorin to a final concentration of 5-10 µM.
-
Incubate the mixture for at least 4 hours at 4°C in the dark, with gentle agitation. Overnight incubation can improve reconstitution efficiency.
-
-
Measurement of Calcium-Dependent Luminescence:
-
Equilibrate the reconstituted aequorin to the desired assay temperature.
-
Place the sample in the luminometer.
-
Inject a Ca²⁺-containing solution to trigger the luminescent reaction.
-
Record the light emission over time.
-
Protocol 2: In Cellulo Reconstitution of Aequorin
This protocol is designed for cells expressing the apoaequorin gene and is widely used in drug discovery for screening GPCR targets.
-
Cell Culture and Plating:
-
Culture the apoaequorin-expressing cells in the recommended growth medium.
-
For adherent cells, seed them into white opaque 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
For suspension cells, adjust the cell density as required by the assay protocol.
-
-
Coelenterazine Loading:
-
Prepare a 500 µM stock solution of coelenterazine-h in methanol.[12]
-
On the day of the assay, remove the culture medium from the cells.
-
Add the coelenterazine-h stock solution to the assay buffer to a final concentration of 5 µM.[1][12]
-
Add the coelenterazine-h containing assay buffer to the cells.
-
Incubate the cells for 4 hours to overnight at room temperature or 37°C, protected from light.[12] Gentle agitation can improve loading efficiency.
-
-
Washing and Incubation:
-
After incubation, gently wash the cells twice with fresh assay buffer to remove excess coelenterazine.
-
Add fresh assay buffer to the cells and incubate for at least 1 hour at room temperature in the dark to allow for complete de-esterification of any internalized coelenterazine esters and to reduce background luminescence.
-
-
GPCR-Mediated Calcium Assay:
-
Place the plate in the luminometer.
-
Inject the GPCR agonist of interest and immediately start recording the luminescence signal.
-
The signal is typically recorded as relative light units (RLU) over a period of 20-100 seconds.
-
Application: Monitoring GPCR-Mediated Calcium Signaling
Aequorin-based assays are particularly well-suited for studying GPCRs that signal through the Gq pathway, leading to an increase in intracellular Ca²⁺.
Signaling Pathway
References
- 1. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. sm.unife.it [sm.unife.it]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. bioinfo.ihb.ac.cn [bioinfo.ihb.ac.cn]
- 7. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 8. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. [PDF] The relative rate of aequorin regeneration from apoaequorin and coelenterazine analogues. | Semantic Scholar [semanticscholar.org]
- 11. The relative rate of aequorin regeneration from apoaequorin and coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for pyCTZ Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of pyCTZ, a coelenterazine analog, in mouse models for in vivo bioluminescence imaging. The information is compiled from established methodologies for coelenterazine and its analogs, offering a starting point for the optimization of this compound administration.
Introduction to this compound
This compound is a synthetic analog of coelenterazine designed for use as a substrate for marine luciferases, such as those from Renilla and Gaussia. A key advantage of this compound is its enhanced aqueous solubility compared to native coelenterazine, which can simplify formulation and administration for in vivo studies[1]. Bioluminescence imaging (BLI) utilizing this compound and a compatible luciferase allows for the non-invasive monitoring of biological processes in living animals. The light-emitting reaction is ATP-independent, relying on the oxidative decarboxylation of this compound by the luciferase[1][2].
Data Presentation: Administration of Coelenterazine Analogs
While specific pharmacokinetic data for this compound is not yet widely available, the following tables summarize typical administration parameters for coelenterazine and its analogs in mouse models. This data can serve as a valuable reference for designing initial studies with this compound.
Table 1: Recommended Administration Routes and Dosages for Coelenterazine Analogs in Mice
| Substrate | Administration Route | Recommended Dosage | Vehicle | Reference |
| Coelenterazine h | Intravenous (IV) | 15 - 100 µ g/mouse | Ethanol + 2% v/v 3N HCl, diluted in PBS | [3] |
| Native Coelenterazine | Intravenous (IV) | 0.7 mg/kg body weight | Methanol, diluted in 50 mM Sodium Phosphate Buffer (pH 7) | [1] |
| Native Coelenterazine | Intravenous (IV) | 4 µg/g body weight | Ethanol, diluted in 50 mM Sodium Phosphate Buffer | [4] |
| Water-soluble Coelenterazine h | Intravenous (IV) | Up to 500 µ g/100 µL | Sterile Water | [5][6] |
| D-luciferin (for comparison) | Intraperitoneal (IP) | 150 mg/kg body weight | Phosphate-Buffered Saline (PBS) | [7] |
| D-luciferin (for comparison) | Subcutaneous (SC) | Not specified, but shown to be a viable alternative to IP | Not specified | [8] |
Table 2: General Pharmacokinetic Parameters of Coelenterazine Analogs Following Different Administration Routes in Mice
| Administration Route | Time to Peak Signal (Tmax) | Signal Duration | Notes | Reference |
| Intravenous (IV) | Rapid (seconds to a few minutes) | Signal declines rapidly after peak | Provides immediate and high peak signal. | [1][8] |
| Intraperitoneal (IP) | Slower than IV (typically 5-15 minutes) | More sustained signal compared to IV | Common and convenient route, but absorption can be variable. | [9][10] |
| Subcutaneous (SC) | Slower than IV and IP | Can provide a more prolonged and stable signal | May be preferable for longer imaging windows and to reduce injection failures. | [8][11] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of coelenterazine-based substrates for in vivo bioluminescence imaging in mice. These should be adapted and optimized for this compound.
Preparation of this compound Solution
Note: Due to the improved solubility of this compound, initial attempts should be made to dissolve it directly in an aqueous buffer like sterile PBS or saline. If solubility is limited, the use of a minimal amount of a biocompatible solvent like ethanol for the initial stock solution is recommended. Water-soluble formulations of coelenterazine analogs are also commercially available and may be a good option for this compound to avoid solvent toxicity[5][6].
Protocol for Aqueous Solution Preparation:
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS or saline to achieve the target concentration.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming may aid dissolution, but stability at elevated temperatures should be considered.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility before injection.
-
Prepare the solution fresh before each experiment, as coelenterazine and its analogs can be unstable in solution[4].
-
Protocol for Stock Solution with a Co-solvent:
-
Materials:
-
This compound powder
-
Ethanol (absolute, sterile)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in ethanol (e.g., 5 mg/mL)[3].
-
Just before injection, dilute the stock solution to the final desired concentration with sterile PBS or saline. Ensure the final concentration of ethanol is low to minimize toxicity to the animal.
-
Vortex the diluted solution to ensure it is homogenous.
-
Filter the final solution through a 0.22 µm syringe filter.
-
Administration of this compound to Mice
General Considerations:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Needle Gauge: Use an appropriate needle size for the injection route (e.g., 27-30G for IV, 25-27G for IP and SC).
-
Injection Volume: The volume of the injection should be minimized and not exceed recommended limits for the chosen route (typically <200 µL for IV and <500 µL for IP/SC in a 25g mouse).
Protocol for Intravenous (IV) Injection (Tail Vein):
-
Restraint: Properly restrain the mouse, for example, using a commercial restraint device. Warming the tail with a heat lamp or warm water can help dilate the tail veins, making injection easier.
-
Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, at a shallow angle into the vein. Slowly inject the this compound solution. Successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Imaging: Begin imaging immediately after injection, as the peak light emission after IV administration is rapid[1].
Protocol for Intraperitoneal (IP) Injection:
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection: Tilt the mouse's head downwards to move the abdominal organs away from the injection site. Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no fluid or air is drawn back, then inject the this compound solution.
-
Imaging: Typically, wait 5-15 minutes after injection before starting the imaging session to allow for substrate distribution[9].
Protocol for Subcutaneous (SC) Injection:
-
Restraint: Manually restrain the mouse.
-
Injection: Tent the skin over the dorsal midline or flank. Insert the needle into the base of the tented skin, parallel to the body. Inject the this compound solution to form a subcutaneous bleb.
-
Imaging: The time to peak signal after SC injection can be more variable than IV or IP routes. It is recommended to perform a kinetic study to determine the optimal imaging window[8].
Mandatory Visualizations
Signaling Pathway
Caption: General reaction mechanism for this compound bioluminescence.
Experimental Workflow
Caption: Workflow for this compound administration and imaging.
References
- 1. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coelenterazine-Type Bioluminescence-Induced Optical Probes for Sensing and Controlling Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 6. interchim.fr [interchim.fr]
- 7. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. extranet.fredhutch.org [extranet.fredhutch.org]
- 9. Noninvasive Bioluminescence Imaging in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Deep Tissue Imaging with Red-Shifted pyCTZ Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical in vivo research, particularly in fields such as oncology and drug development, the ability to non-invasively monitor biological processes deep within living organisms is paramount. Bioluminescence imaging (BLI) has emerged as a powerful tool for these applications, offering high sensitivity and a strong signal-to-background ratio. Traditional BLI systems, however, often rely on luciferases that emit blue or green light, which is readily absorbed and scattered by biological tissues, limiting the depth of detection. To overcome this limitation, red-shifted bioluminescent systems have been developed, utilizing novel coelenterazine (CTZ) analogs, such as pyridyl-functionalized CTZ (pyCTZ) derivatives, that emit light in the red to near-infrared (NIR) spectrum. This red-shifted light exhibits significantly improved tissue penetration, enabling more sensitive and accurate imaging of deep-seated biological targets like tumors.
This document provides detailed application notes and protocols for utilizing red-shifted this compound analogs in conjunction with engineered luciferases for enhanced deep tissue imaging. We will focus on practical methodologies for cell line generation, in vivo imaging, and data analysis, supplemented with quantitative data for system comparison and diagrams to illustrate key workflows and concepts.
I. Key Bioluminescent Systems for Deep Tissue Imaging
Several innovative luciferase-luciferin systems have been engineered to produce red-shifted bioluminescence. Two prominent examples that utilize this compound analogs or derivatives are the LumiLuc/8pyDTZ and the Antares2/DTZ systems.
-
LumiLuc-8pyDTZ System: This system comprises the engineered luciferase, LumiLuc, which exhibits broad substrate specificity, and the pyridyl diphenylterazine analog, 8pyDTZ. This pair generates bright, yellow-shifted bioluminescence with a significant portion of its emission spectrum extending into the red region, making it well-suited for in vivo imaging.[1] A key advantage of 8pyDTZ is its improved water solubility compared to other coelenterazine analogs, which can simplify in vivo administration.[1]
-
Antares2 System: Antares2 is a Bioluminescence Resonance Energy Transfer (BRET)-based reporter. It is a fusion protein of an engineered NanoLuc luciferase (teLuc) and a fluorescent protein.[2] When paired with the diphenylterazine (DTZ) substrate, Antares2 produces red-shifted light with enhanced brightness, making it a highly sensitive reporter for deep tissue imaging.[2]
II. Quantitative Data Presentation
For effective experimental design, it is crucial to compare the performance of different bioluminescent systems. The following tables summarize key quantitative data for red-shifted this compound analog-based systems and compare them to conventional reporters.
Table 1: Emission Properties of Red-Shifted Bioluminescent Systems
| Luciferase-Luciferin Pair | Peak Emission Wavelength (nm) | Emission Color | Key Advantages for Deep Tissue Imaging |
| LumiLuc - 8pyDTZ | ~525 nm | Yellow | Bright emission, improved substrate solubility.[1] |
| LumiScarlet - 8pyDTZ | ~600 nm | Red | BRET-based system with further red-shifted emission for enhanced tissue penetration.[3][4] |
| Antares2 - DTZ | >600 nm | Red | High brightness and red-shifted emission, excellent for deep tissue imaging.[2] |
| teLuc - DTZ | Not specified | Teal | Precursor to LumiLuc, brighter than FLuc/D-luciferin in deep tissues.[5] |
| Akaluc - AkaLumine | ~677 nm | Near-Infrared | Very bright, near-infrared emission for superior deep tissue penetration.[6][7] |
| FLuc - D-luciferin | ~560 nm | Yellow-Green | Conventional system, used as a benchmark for comparison.[8] |
Table 2: In Vivo Performance Comparison of Bioluminescent Reporters
| Reporter System | Relative Brightness in Deep Tissue (Compared to FLuc/D-luciferin) | Noteworthy In Vivo Characteristics |
| teLuc/DTZ | ~52-fold brighter | Enhanced signal from deep tissues.[2] |
| Antares2/DTZ | ~10-fold more detectable bioluminescence | Provides an additional 35-90% signal increase over teLuc for deep-tissue imaging.[2][5] |
| LumiLuc/8pyDTZ | ~3-fold higher photon flux than Akaluc/AkaLumine-HCl from superficial implants | High sensitivity for detecting early-stage tumors.[7] |
| LumiScarlet/8pyDTZ | Comparable to Akaluc-AkaLumine | Enhanced tissue penetration due to red-shifted emission.[3][4] |
| Akaluc/AkaLumine-HCl | Up to 1000-fold brighter | Capable of single-cell detection in deep lung tissues.[7] |
III. Experimental Protocols
A. Protocol for Generation of Stable Luciferase-Expressing Cell Lines
This protocol describes the generation of stable tumor cell lines expressing a luciferase reporter using lentiviral transduction.
Materials:
-
HEK 293T cells
-
Lentiviral packaging plasmids (e.g., pCMV-ΔR8.91, pCMV-VSVG)
-
Lentiviral vector containing the luciferase gene (e.g., pFULGW for firefly luciferase, or custom vectors for LumiLuc, Antares2, etc.)
-
Target tumor cell line
-
Lipofectamine 2000 or other transfection reagent
-
Opti-MEM
-
High-glucose DMEM and RPMI media supplemented with 10% FBS and penicillin/streptomycin
-
Polybrene
-
Hygromycin B or other selection antibiotic
-
2% gelatin solution
-
Standard cell culture equipment
Workflow Diagram:
Caption: Workflow for generating stable luciferase-expressing cell lines.
Procedure:
-
Lentivirus Production:
-
24 hours prior to transfection, plate 6-7.5 x 10^6 HEK 293T cells on a 10 cm plate coated with 2% gelatin.[9]
-
Co-transfect the HEK 293T cells with the lentiviral vector containing your luciferase of choice and the packaging plasmids using Lipofectamine 2000 in Opti-MEM.[9]
-
After 6 hours of incubation at 37°C, replace the transfection medium with fresh D10 growth medium.[9]
-
Harvest the viral supernatant at 48 hours post-transfection and store it at 4°C for immediate use or at -80°C for long-term storage.[9]
-
-
Transduction of Target Cells:
-
Plate your target tumor cell line in a 12- or 24-well plate.
-
Prepare a transduction cocktail containing the lentiviral supernatant, serum-free medium, and polybrene (final concentration 6-8 µg/ml).[9]
-
Replace the media on your target cells with the transduction cocktail.
-
Perform spin-transfection by centrifuging the plates at 1,000 x g for 3-4 hours at 32°C.[9]
-
Incubate the cells for an additional 3 hours at 37°C, then replace the transduction media with fresh culture media.[9]
-
-
Selection and Expansion of Stable Clones:
-
After 48 hours, begin selection by adding the appropriate antibiotic (e.g., 300–400 μg/ml Hygromycin B) to the culture medium.[10]
-
Continue to culture the cells in the presence of the selection antibiotic to eliminate non-transduced cells.
-
Once stable clones are established, expand them and validate luciferase expression through an in vitro luciferase activity assay.[10][11]
-
Freeze down validated clones for future use.[9]
-
B. Protocol for In Vivo Bioluminescence Imaging in a Mouse Model
This protocol outlines the general procedure for performing in vivo BLI in a mouse model with subcutaneously implanted tumors.
Materials:
-
Mice bearing luciferase-expressing tumors
-
Red-shifted luciferin analog (e.g., 8pyDTZ, DTZ)
-
Appropriate solvent/formulation for luciferin administration
-
Anesthesia system (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile syringes and needles
Workflow Diagram:
Caption: General workflow for in vivo bioluminescence imaging.
Procedure:
-
Luciferin Preparation:
-
Prepare a working solution of the luciferin analog. For example, a typical working solution for 8pyDTZ is 4 µmol in 480 µL of a formulation containing 10% Ethanol, 10% Glycerol, 10% HPBCD, and 35% PEG-300.[1] It is recommended to prepare the solution immediately before use due to its instability.[1]
-
-
Animal Preparation and Luciferin Administration:
-
Anesthetize the mouse using isoflurane inhalation.[12]
-
Administer the prepared luciferin solution to the mouse. Intraperitoneal (i.p.) injection is a common route.[12][13] The typical dose for D-luciferin is 150 mg/kg body weight.[13] For novel analogs, the optimal dose should be determined empirically.
-
-
Image Acquisition:
-
Immediately after luciferin injection, place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[12][13]
-
Set the imaging parameters. For initial imaging, an open emission filter, a field of view of around 25 cm, an f-stop of 1.2, and an exposure time of 1 second can be used as starting points.[13] Auto-exposure settings are recommended to prevent signal saturation.[13]
-
Acquire a sequence of images over time (e.g., every 1 minute for 20 minutes) to determine the peak of bioluminescent signal.[13] It is crucial to determine the kinetics of light emission for your specific model to ensure quantitative accuracy.[13]
-
-
Data Analysis:
-
Use imaging software (e.g., Living Image) to analyze the acquired images.
-
Draw regions of interest (ROIs) around the tumor and a background area.
-
Quantify the bioluminescent signal in radiance (photons/second/cm²/steradian). This unit corrects for differences in exposure time and binning.[13]
-
Export the quantitative data for further statistical analysis and graphing.[13]
-
IV. Signaling Pathway and Application Visualization
Red-shifted this compound analogs and their corresponding luciferases are powerful tools for tracking various biological processes. Below is a conceptual diagram illustrating their application in monitoring cancer cell signaling and therapy response.
Caption: Monitoring signaling pathways and drug efficacy using red-shifted BLI.
This diagram illustrates how a promoter responsive to a specific signaling pathway can drive the expression of a red-shifted luciferase. When a therapeutic drug modulates this pathway in a tumor xenograft model, the change in luciferase expression can be non-invasively monitored by administering a red-shifted this compound analog and quantifying the resulting bioluminescent signal from deep within the animal.
V. Conclusion
The development of red-shifted this compound analogs and their cognate luciferases represents a significant advancement in the field of in vivo bioluminescence imaging. These novel systems offer superior sensitivity for detecting biological targets in deep tissues, thereby providing researchers and drug development professionals with more accurate and reliable tools to study disease progression and therapeutic response in preclinical models. By following the detailed protocols and utilizing the quantitative data presented in these application notes, researchers can effectively implement these powerful technologies in their studies.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red-shifted luciferase-luciferin pairs for enhanced bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Factors Complicating Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Luciferase-Expressing Tumor Cell Lines Protocol - Creative Biogene [creative-biogene.com]
- 10. Luciferase transduction and selection protocol for reliable in vivo bioluminescent measurements in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Tracking Tumor Growth with the LumiLuc-pyCTZ System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LumiLuc-pyCTZ system is a novel bioluminescence imaging (BLI) platform offering high sensitivity for in vivo tracking of cellular processes, including tumor growth and metastasis. This system utilizes an engineered marine luciferase, LumiLuc, and a synthetic coelenterazine (CTZ) analog, pyridyl-coelenterazine (pyCTZ). LumiLuc, derived from the marine luciferase teLuc through directed evolution, exhibits broad substrate specificity and enhanced brightness. The this compound substrates, including 6pyDTZ and 8pyDTZ, offer improved water solubility and spectrally shifted emission compared to the native coelenterazine, overcoming key limitations of traditional BLI systems.[1][2] This ATP-independent system provides a powerful tool for non-invasive, longitudinal monitoring of tumor burden in preclinical models.[1][2][3]
These application notes provide detailed protocols for utilizing the LumiLuc-pyCTZ system to track tumor growth, from establishing stable luciferase-expressing cell lines to in vivo imaging and data analysis.
Principle of the LumiLuc-pyCTZ System
The LumiLuc-pyCTZ system is based on the enzymatic oxidation of a this compound substrate by the LumiLuc luciferase. This reaction is independent of adenosine triphosphate (ATP) and results in the emission of light.[1][2] The specific this compound analog used (e.g., this compound, 6pyDTZ, or 8pyDTZ) determines the wavelength of the emitted light, allowing for multicolor imaging possibilities.[1] For in vivo tumor imaging, the LumiLuc-8pyDTZ pair is often preferred due to its yellow light emission (peak at 525 nm), which provides better tissue penetration compared to the blue light of many marine luciferases.[1]
A key advantage of this system is the enhanced water solubility of the this compound substrates, which allows for administration in simple saline solutions without the need for organic co-solvents that can be toxic to animals.[1][2] This, combined with the high brightness of the LumiLuc luciferase, enables the detection of smaller tumors at earlier stages of development.[1][2]
Key Features and Advantages
-
High Sensitivity: The LumiLuc-8pyDTZ pair has been shown to be approximately 3-fold brighter than the Akaluc-AkaLumine system in early-stage tumor models.[1]
-
ATP-Independent: The light-emitting reaction does not require ATP, making it suitable for imaging in various metabolic states and cellular compartments.[1][2][3]
-
Improved Substrate Solubility: this compound and its analogs have enhanced water solubility, simplifying in vivo administration and improving biocompatibility.[1][2]
-
Spectrally Tunable: Different this compound substrates produce light of different colors (blue, teal, yellow), offering flexibility for multiplexed imaging.[1]
-
Enhanced Tissue Penetration: The red-shifted emission of some LumiLuc-substrate pairs, particularly the LumiScarlet fusion protein with 8pyDTZ, improves detection in deep tissues.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LumiLuc-pyCTZ system and its comparison with other common BLI systems.
Table 1: In Vitro Characteristics of the LumiLuc-8pyDTZ System
| Parameter | Value | Reference |
| Emission Peak (λmax) | 525 nm | [1] |
| Michaelis Constant (KM) | 4.6 μM | [1] |
| Relative Photon Flux vs. teLuc-DTZ (at low substrate concentrations) | Brighter | [1] |
| Relative Photon Flux vs. NanoLuc-FRZ (Vmax) | ~60% | [1] |
| Relative Photon Flux vs. teLuc-DTZ (Vmax) | ~36% | [1] |
Table 2: In Vivo Performance Comparison of BLI Systems
| Reporter System | Substrate | Relative Photon Flux (vs. Akaluc-AkaLumine, early tumor) | Substrate Formulation | Reference |
| LumiLuc | 8pyDTZ | ~3-fold higher | Saline | [1] |
| Akaluc | AkaLumine | 1-fold | Saline | [1] |
| teLuc | DTZ | Lower than LumiLuc-8pyDTZ | Organic co-solvents | [1] |
| Antares2 | DTZ | Lower than LumiLuc-8pyDTZ | Organic co-solvents | [1] |
Experimental Protocols
Protocol 1: Generation of LumiLuc-Expressing Stable Cancer Cell Lines
This protocol describes the generation of a stable cancer cell line expressing LumiLuc using a lentiviral vector.
Materials:
-
Cancer cell line of interest
-
Lentiviral vector encoding LumiLuc (e.g., pLV-LumiLuc)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and appropriate cell culture medium for the cancer cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix according to the manufacturer's protocol. Briefly, mix the LumiLuc lentiviral vector and packaging plasmids in serum-free medium. Add the transfection reagent, incubate, and then add the mixture to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Cancer Cells:
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
On the day of transduction, remove the culture medium and add fresh medium containing the lentiviral supernatant and polybrene (final concentration 4-8 µg/mL).
-
Incubate the cells for 24-48 hours.
-
After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin antibiotic selection by adding the appropriate concentration of puromycin (or other selection agent) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.
-
Replace the selection medium every 2-3 days.
-
Continue selection for 1-2 weeks until non-transduced control cells are completely eliminated.
-
Expand the surviving polyclonal population of LumiLuc-expressing cells.
-
-
Validation of LumiLuc Expression:
-
Perform an in vitro bioluminescence assay by adding a this compound substrate to a sample of the stable cells and measuring the light output in a luminometer.
-
Alternatively, if the lentiviral vector co-expresses a fluorescent reporter, expression can be confirmed by fluorescence microscopy or flow cytometry.
-
Caption: Workflow for generating LumiLuc-expressing stable cell lines.
Protocol 2: In Vivo Tumor Growth Tracking
This protocol outlines the procedure for implanting LumiLuc-expressing tumor cells into mice and monitoring tumor growth using bioluminescence imaging.
Materials:
-
LumiLuc-expressing cancer cells
-
Immunocompromised mice (e.g., NU/J or NSG)
-
Sterile PBS or appropriate cell culture medium for injection
-
Matrigel (optional, can improve tumor take rate)
-
This compound substrate (e.g., 8pyDTZ) dissolved in sterile saline
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Calipers for tumor volume measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest LumiLuc-expressing cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells in 100 µL). For subcutaneous models, mixing the cell suspension 1:1 with Matrigel is recommended.
-
Anesthetize the mouse using isoflurane.
-
Inject the cell suspension subcutaneously into the flank of the mouse. For orthotopic models, inject the cells into the target organ using appropriate surgical procedures.
-
-
In Vivo Bioluminescence Imaging:
-
Allow tumors to establish and grow to a detectable size (this will vary depending on the cell line).
-
Anesthetize the mouse with isoflurane and place it in the imaging chamber of the in vivo imaging system.
-
Prepare the this compound substrate solution. For 8pyDTZ, a dose of 0.2 µmol per mouse administered intravenously (i.v.) in saline has been shown to be effective.[1]
-
Administer the substrate to the mouse via the desired route (e.g., intravenous, intraperitoneal).
-
Acquire bioluminescent images at multiple time points post-substrate injection to determine the peak signal. The kinetics will depend on the substrate and administration route.
-
The imaging parameters (exposure time, binning, f/stop) should be optimized for the specific experiment to avoid saturation while maximizing signal-to-noise.
-
-
Data Acquisition and Analysis:
-
Longitudinally image the mice at regular intervals (e.g., twice a week) to monitor tumor growth.
-
Use the imaging software to draw regions of interest (ROIs) around the tumor sites and quantify the total photon flux (photons/second).
-
Concurrently, measure the tumor volume using calipers with the formula: Volume = (Length x Width^2) / 2.
-
Correlate the bioluminescence signal (photon flux) with the tumor volume to establish a relationship for your specific tumor model.
-
Caption: Experimental workflow for in vivo tumor tracking.
Data Presentation and Interpretation
A strong correlation between the bioluminescent signal and tumor volume is expected, particularly in the early stages of tumor growth.[4] However, as tumors become larger and potentially necrotic, this linear relationship may diverge. It is crucial to establish this correlation for each specific cell line and tumor model.
Table 3: Example Data Correlation
| Day | Mean Tumor Volume (mm³) | Mean Photon Flux (photons/sec) |
| 3 | 25 ± 5 | 1.5 x 10^6 ± 0.3 x 10^6 |
| 7 | 80 ± 15 | 5.2 x 10^6 ± 1.1 x 10^6 |
| 10 | 150 ± 25 | 9.8 x 10^6 ± 2.0 x 10^6 |
| 14 | 300 ± 40 | 1.8 x 10^7 ± 0.4 x 10^7 |
Note: This is example data and will vary depending on the experimental model.
Signaling Pathway
The LumiLuc-pyCTZ bioluminescence reaction is a direct enzymatic process and does not involve a complex signaling pathway. The key components are the luciferase enzyme and its substrate.
Caption: LumiLuc-pyCTZ bioluminescence reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no bioluminescent signal in vitro | - Low transduction efficiency- Cell death after selection- Inactive substrate | - Optimize lentiviral transduction and selection protocols.- Confirm cell viability.- Use fresh, properly stored substrate. |
| Low or no bioluminescent signal in vivo | - Poor tumor take rate- Insufficient substrate delivery- Signal attenuation by tissue | - Optimize cell implantation technique (e.g., use Matrigel).- Optimize substrate dose and administration route.- For deep tumors, consider using a red-shifted reporter like LumiScarlet. |
| High background signal | - Autoluminescence of the substrate- Endogenous fluorescence | - Image an animal that has not been injected with cells but has received the substrate to determine background levels.- Use appropriate spectral unmixing if available on the imaging system. |
| Poor correlation between bioluminescence and tumor volume | - Tumor necrosis- Heterogeneous luciferase expression- Variable substrate delivery | - Correlate signal with viable tumor mass (e.g., through histology).- Re-select the stable cell line for high and uniform expression.- Ensure consistent substrate administration. |
Conclusion
The LumiLuc-pyCTZ bioluminescence imaging system represents a significant advancement for in vivo tumor biology research. Its high sensitivity, improved substrate properties, and ATP-independence make it a superior choice for non-invasively tracking tumor growth, evaluating therapeutic efficacy, and studying metastatic processes. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively implement this powerful technology to accelerate their cancer research and drug development efforts.
References
Monitoring Intracellular Calcium Dynamics with pyCTZ: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately monitor the spatiotemporal dynamics of intracellular Ca²⁺ is therefore crucial for understanding fundamental biology and for the development of novel therapeutics. pyCTZ, a synthetic analog of coelenterazine, is a luminogenic substrate for the photoprotein aequorin. The aequorin-pyCTZ system offers a sensitive, bioluminescence-based method for detecting intracellular Ca²⁺ changes with a high signal-to-noise ratio, making it a valuable tool for cell-based assays and in vivo imaging.
This document provides detailed application notes and protocols for utilizing this compound to monitor intracellular calcium dynamics.
Principle of Detection
The detection of intracellular Ca²⁺ using this compound relies on the bioluminescent properties of the photoprotein aequorin. Aequorin is a 22 kDa protein isolated from the jellyfish Aequorea victoria. It exists as an inactive apoprotein (apo-aequorin) until it is reconstituted with its luminogenic substrate, coelenterazine or one of its analogs like this compound. This reconstitution process occurs spontaneously within cells expressing apo-aequorin when this compound is added to the extracellular medium, as this compound is cell-permeable.
The reconstituted aequorin-pyCTZ complex is sensitive to Ca²⁺ concentrations. In the presence of Ca²⁺, aequorin undergoes a conformational change, triggering the oxidation of this compound. This reaction results in the emission of a flash of blue light. The intensity of the emitted light is directly proportional to the concentration of intracellular Ca²⁺, allowing for the quantitative measurement of calcium dynamics. One of the key advantages of this bioluminescent system is the virtual absence of background signal, as it does not require an external light source for excitation, thus providing a high signal-to-noise ratio.[1]
Data Presentation
The choice of coelenterazine analog can significantly impact the properties of the aequorin-based Ca²⁺ sensor. The following tables summarize the comparative properties of native coelenterazine and various analogs, including those with modifications similar to this compound, to guide experimental design.
Table 1: Comparison of Bioluminescent Properties of Coelenterazine Analogs with Aequorin
| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native CTZ) | Emission Maximum (nm) | Ca²⁺ Response Kinetics | Key Features |
| Native Coelenterazine | 1x | ~469 | Fast | Standard for comparison. |
| This compound (inferred) | Comparable to native CTZ | Blue-shifted | Fast | Pyridyl substitution may enhance solubility.[2] |
| Coelenterazine-f | ~20x | ~477 | Fast | Higher Ca²⁺ sensitivity.[3][4] |
| Coelenterazine-h | >10x | ~469 | Fast | Increased Ca²⁺ sensitivity.[4][5] |
| Coelenterazine-cp | ~15x | Not reported | Faster | Faster response time than native CTZ.[4] |
| Coelenterazine-hcp | ~190x | Not reported | Faster | Highest luminescence and fast response.[4] |
| Coelenterazine-n | ~0.03x | Not reported | Slower | Reduced light emission for a wider dynamic range.[6] |
| α-styryl analog | High | Red-shifted | Not reported | Potentially useful for in vivo imaging in deep tissues.[7] |
Note: Data for this compound is inferred from studies on similar pyridyl-substituted analogs. Specific quantitative data for this compound was not available in the searched literature.
Experimental Protocols
Protocol 1: Monitoring Gq-Coupled GPCR Activation in a 96-Well Plate Format
This protocol describes a high-throughput screening (HTS) compatible method for monitoring Ca²⁺ mobilization following the activation of a Gq-coupled G-protein coupled receptor (GPCR).
Materials:
-
HEK293 cells stably expressing the Gq-coupled GPCR of interest and apo-aequorin.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound solution (5 mM in ethanol or DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
GPCR agonist of interest.
-
White, clear-bottom 96-well microplates.
-
Luminometer with an injection system.
Procedure:
-
Cell Culture: Culture the HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into white, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Aequorin Reconstitution:
-
Prepare a 5 µM working solution of this compound in assay buffer.
-
Remove the culture medium from the wells and add 50 µL of the this compound working solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours to allow for this compound to enter the cells and reconstitute with apo-aequorin.
-
-
Agonist Preparation: Prepare a 2X concentrated solution of the GPCR agonist in assay buffer.
-
Luminescence Measurement:
-
Place the 96-well plate into the luminometer.
-
Set the luminometer to inject 50 µL of the 2X agonist solution into each well.
-
Measure the luminescence signal immediately after injection for a period of 60-180 seconds. The signal will be a rapid flash of light that decays over time.
-
-
Data Analysis: The luminescence signal can be quantified as the peak intensity or the total integrated signal over the measurement period.
Protocol 2: Imaging Intracellular Calcium Dynamics in Neurons
This protocol outlines a method for imaging Ca²⁺ dynamics in cultured neurons using this compound and aequorin.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y) expressing apo-aequorin.
-
Neuronal culture medium.
-
This compound solution (5 mM in ethanol or DMSO).
-
Imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Stimulus for inducing neuronal activity (e.g., high potassium solution, neurotransmitter).
-
Microscope equipped with a sensitive bioluminescence imaging system (e.g., an electron-multiplying CCD camera).
Procedure:
-
Cell Culture: Culture neurons on glass-bottom dishes suitable for microscopy.
-
Aequorin Reconstitution:
-
Prepare a 5 µM working solution of this compound in imaging buffer.
-
Replace the culture medium with the this compound working solution.
-
Incubate the cells in the dark at 37°C for 2-4 hours.
-
-
Imaging Preparation:
-
Wash the cells twice with imaging buffer to remove excess this compound.
-
Mount the dish on the microscope stage.
-
-
Bioluminescence Imaging:
-
Acquire a baseline bioluminescence image for 1-2 minutes.
-
Apply the stimulus to the cells.
-
Continuously acquire images to capture the changes in bioluminescence, which reflect the intracellular Ca²⁺ dynamics.
-
-
Data Analysis: Analyze the image sequence to quantify the changes in luminescence intensity over time in specific regions of interest (e.g., soma, dendrites).
Signaling Pathways and Workflows
Gq-Coupled GPCR Signaling Pathway
The activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from the ER into the cytoplasm. This increase in intracellular Ca²⁺ can be detected by the aequorin-pyCTZ system.
Caption: Gq-coupled GPCR signaling pathway leading to Ca²⁺ release.
Experimental Workflow for a this compound-Based Calcium Assay
The general workflow for performing a calcium assay using this compound and aequorin involves cell preparation, reconstitution of the photoprotein, stimulation, and signal detection.
Caption: General experimental workflow for this compound-based calcium assays.
Conclusion
This compound, in combination with the photoprotein aequorin, provides a robust and sensitive method for monitoring intracellular calcium dynamics. The bioluminescence-based detection offers a high signal-to-noise ratio, making it suitable for a wide range of applications, from high-throughput drug screening to detailed imaging of neuronal activity. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies of cellular calcium signaling.
References
- 1. Bioluminescence Imaging of Neuronal Network Dynamics Using Aequorin-Based Calcium Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-speed in vivo calcium imaging reveals neuronal network activity with near-millisecond precision | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sm.unife.it [sm.unife.it]
- 7. Bioluminescent properties of obelin and aequorin with novel coelenterazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity with PyCTZ
Welcome to the technical support center for PyCTZ-based bioluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments, with a specific focus on low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native coelenterazine (CTZ)?
This compound is a synthetic analog of coelenterazine (CTZ), a luciferin (the substrate for many marine luciferases). The key advantage of this compound is its enhanced water solubility, which is achieved by replacing a benzene ring with a pyridine ring.[1] This improved solubility makes it particularly well-suited for in vivo imaging studies, as it can be administered in aqueous solutions without the need for organic co-solvents.[1]
Q2: Which luciferases are compatible with this compound?
This compound can be used with a variety of ATP-independent luciferases, including:
-
Aequorin: The bioluminescence intensity of this compound with aequorin is comparable to that of native CTZ.[1]
-
NanoLuc: this compound generates a strong blue bioluminescence with NanoLuc.[1]
-
teLuc and LumiLuc: LumiLuc is a luciferase that was specifically engineered through directed evolution to enhance the photon flux from this compound and its derivatives.[1] LumiLuc demonstrated a significant improvement in brightness with this compound compared to its predecessor, teLuc.[1]
Q3: What is the expected emission wavelength for this compound?
When paired with the LumiLuc luciferase, this compound emits blue bioluminescence with a maximum wavelength (λmax) of approximately 450 nm.[1]
Troubleshooting Guide: Low Signal Intensity
Low or no signal is one of the most common issues encountered in bioluminescence assays. The following guide provides a systematic approach to identifying and resolving the root cause of weak signals when using this compound.
| Potential Cause | Recommended Action |
| Reagent Issues | |
| This compound Degradation | Prepare this compound working solutions fresh for each experiment. This compound, like other coelenterazines, is susceptible to oxidation in aqueous solutions. |
| Improper this compound Storage | Store lyophilized this compound at -20°C or -80°C, protected from light and moisture. Once in solution (e.g., in ethanol or methanol), store at -20°C or below for no longer than a few months. Avoid repeated freeze-thaw cycles. |
| Incorrect Luciferase-Substrate Pairing | Ensure you are using a compatible luciferase. For optimal signal, consider using an engineered luciferase like LumiLuc, which has been optimized for this compound.[1] |
| Low Luciferase Expression (for reporter assays) | Verify the expression of your luciferase reporter gene using a complementary technique such as qPCR or Western blotting. Ensure efficient transfection or transduction of your cells. |
| Experimental Conditions | |
| Suboptimal Buffer pH | The optimal pH for luciferase activity can vary. Ensure your assay buffer is at the recommended pH for your specific luciferase. |
| Presence of Inhibitors | Certain compounds in your sample or buffer can inhibit luciferase activity. If possible, perform a control experiment with purified luciferase to rule out inhibition. |
| Incorrect Reagent Concentrations | Titrate the concentration of this compound to determine the optimal working concentration for your specific assay conditions and luciferase. |
| Suboptimal Incubation Time | The kinetics of light emission can vary between luciferases ("flash" vs. "glow"). Determine the optimal time to measure the signal after adding this compound by performing a time-course experiment. |
| Instrumentation and Measurement | |
| Incorrect Luminometer Settings | Ensure the luminometer's sensitivity, integration time, and emission filters (if applicable) are optimized for your assay. For blue-shifted light from this compound, ensure your detector is sensitive in this range. |
| Plate Type | Use opaque, white-walled plates for luminescence assays to maximize light reflection and minimize well-to-well crosstalk. |
| Temperature Fluctuations | Allow all reagents and samples to equilibrate to room temperature before starting the assay, unless the protocol specifies otherwise. Temperature can affect enzyme kinetics. |
Quantitative Data Summary
The choice of luciferase has a significant impact on the resulting bioluminescence intensity with this compound. The following table summarizes the relative performance of this compound with different luciferases.
| Luciferase | Substrate | Relative Photon Flux Enhancement (compared to teLuc) | Emission Max (λmax) | Reference |
| teLuc | This compound | Baseline | Not specified | [1] |
| LumiLuc | This compound | ~120% | 450 nm | [1] |
Experimental Protocols
General Protocol for a Cell-Based Luciferase Reporter Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell type, luciferase, and experimental goals.
Materials:
-
Cells expressing a compatible luciferase (e.g., LumiLuc, NanoLuc)
-
This compound (lyophilized)
-
Anhydrous ethanol or methanol
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (specific to the luciferase being used)
-
Opaque, white 96-well plates
-
Luminometer
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve lyophilized this compound in anhydrous ethanol or methanol to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Cell Plating:
-
Plate your luciferase-expressing cells in an opaque, white 96-well plate at a density optimized for your cell line.
-
Include appropriate controls (e.g., untransfected cells, cells with a control vector).
-
Culture the cells under standard conditions until they are ready for the assay.
-
-
This compound Working Solution Preparation:
-
Immediately before the assay, dilute the this compound stock solution in the appropriate assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
-
Luminescence Measurement:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with PBS.
-
Add the this compound working solution to each well.
-
Immediately measure the bioluminescence using a luminometer. The signal kinetics can be rapid, so it is crucial to measure promptly after substrate addition.
-
-
Data Analysis:
-
Subtract the background luminescence from your measurements (from wells with untransfected cells).
-
Normalize the data as required for your experiment (e.g., to a co-transfected control reporter or to cell viability).
-
Visualizations
Bioluminescence Reaction Pathway
Caption: General enzymatic pathway of this compound bioluminescence.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a this compound cell-based luminescence assay.
Troubleshooting Logic for Low Signal
Caption: A logical approach to troubleshooting low signal intensity.
References
pyCTZ Stability & Storage Technical Support Center
Welcome to the technical support center for pyCTZ (pyridyl coelenterazine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and appropriate storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to native coelenterazine (CTZ)?
A1: this compound is a pyridyl analog of coelenterazine (CTZ) designed for enhanced water solubility, which facilitates its use in in vivo imaging without the need for organic co-solvents[1]. The stability of this compound is reported to be comparable to or even better than that of native CTZ and another common analog, furimazine (FRZ)[2]. Like CTZ, this compound is susceptible to auto-oxidation in aqueous solutions, particularly at neutral to alkaline pH.
Q2: What are the general recommendations for storing solid this compound?
A2: Solid this compound should be stored in a tightly sealed vial at -20°C or colder, protected from light[3][4]. Under these conditions, the solid compound can be stable for up to six months or longer[1][3]. It is important to minimize exposure to moisture and oxygen to prevent degradation[3].
Q3: How should I prepare and store this compound stock solutions?
A3: It is highly recommended to prepare stock solutions fresh for each experiment. For stock solutions, dissolve this compound in an anhydrous solvent such as methanol or ethanol. Avoid using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for long-term storage as these solvents can promote oxidation of coelenterazine analogs[1]. Stock solutions should be prepared at a high concentration (e.g., 1-10 mg/mL), aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C for up to six months[1][3]. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: How stable is this compound in aqueous solutions and buffers?
A4: this compound, like other coelenterazines, has limited stability in aqueous solutions. Degradation is primarily due to auto-oxidation, which is more pronounced at neutral or alkaline pH (pH 7-8)[5]. Aqueous working solutions should be prepared immediately before use and ideally used within a few hours[1]. For enhanced stability in aqueous buffers, a slightly acidic pH (3-6) is preferable[2]. The addition of antioxidants, such as ascorbic acid, may also help to slow down degradation in solution[2][5].
Q5: Is this compound sensitive to light?
A5: Yes, this compound is light-sensitive. Exposure to light can lead to photodegradation and a loss of activity. Both solid this compound and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil[3].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background luminescence in my assay. | 1. Auto-oxidation of this compound in the assay buffer. 2. Contamination of reagents or labware. | 1. Prepare the this compound working solution immediately before the assay. Consider using a slightly acidic buffer (pH 6.0-6.5) if compatible with your experiment. The addition of an antioxidant like ascorbic acid to the buffer may also help[2][5]. 2. Use fresh, high-purity reagents and dedicated labware. |
| Low or no signal in my luciferase assay. | 1. Degraded this compound stock or working solution. 2. Incorrect storage of this compound. 3. Incompatible buffer components. | 1. Prepare a fresh stock solution of this compound. Test the new stock solution to see if the signal is restored. 2. Ensure solid this compound is stored at -20°C or colder and protected from light and moisture. Stock solutions should be stored in an appropriate solvent (methanol or ethanol) at -20°C or -80°C[1][3]. 3. Verify that your assay buffer does not contain components that may quench the luminescent signal or inhibit the luciferase. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of this compound solutions. 2. Degradation of this compound during the experiment. 3. Freeze-thaw cycles of the stock solution. | 1. Standardize the protocol for preparing this compound solutions, ensuring the solid is fully dissolved before making further dilutions. 2. Minimize the time the this compound working solution is at room temperature and exposed to light. Prepare it as close to the time of use as possible. 3. Aliquot the stock solution to avoid repeated freezing and thawing[1]. |
| Visible color change of solid this compound (e.g., turning brown). | Oxidation of the compound. | This indicates that the this compound has degraded and should be discarded. Ensure proper storage in a tightly sealed container at low temperature, protected from light and moisture[1]. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in luminescence-based assays.
Materials:
-
Solid this compound
-
Anhydrous methanol or ethanol
-
Assay buffer (e.g., PBS, Tris-HCl), pH adjusted as needed
-
Amber vials or vials wrapped in aluminum foil
-
Vortex mixer
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound in a fume hood.
-
Add the appropriate volume of anhydrous methanol or ethanol to achieve a 1 mg/mL concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Aqueous Working Solution (e.g., 10 µM):
-
Thaw a vial of the this compound stock solution and bring it to room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your assay buffer.
-
Immediately before use, dilute the stock solution into the assay buffer to the final working concentration.
-
Mix gently by inversion.
-
Protect the working solution from light and use it within a few hours for best results.
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Lichrosorb RP-18, 5 µm, 4 x 125 mm)[4]
-
Mobile phase: e.g., 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Methanol (Solvent B)[4]
-
Incubator or water bath for temperature-controlled studies
-
Light-protected containers
Procedure:
-
Prepare the this compound solution in the buffer or solvent of interest at a known concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to obtain an initial chromatogram.
-
Store the remaining solution under the desired storage conditions (e.g., specific temperature, light or dark).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC using a suitable gradient method to separate this compound from its potential degradation products. An example of HPLC conditions for a related compound (h-coelenterazine) is a mobile phase of 0.1% TFA in water:Methanol (4:6) with UV detection at 225 nm[4].
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound-luciferase signaling pathway.
References
- 1. Coelenterazine - Biotium [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. nanolight.com [nanolight.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. US20080020384A1 - Stabilizing composition and stabilizing method of coelenterazine solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
Technical Support Center: Minimizing Background Signal in py-CTZ Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in their py-CTZ (coelenterazine and its analogs) assays. High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate results. The following resources are designed to help you identify the sources of high background and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background signal in py-CTZ assays?
High background signal in py-CTZ assays can originate from several sources:
-
Substrate Autoluminescence: Coelenterazine and its analogs can spontaneously oxidize without enzymatic catalysis, leading to a non-specific light emission. This process is influenced by factors such as buffer composition, pH, temperature, and the presence of certain ions or proteins.[1][2]
-
Contamination: Contamination of reagents, microplates, or laboratory equipment with luminescent substances or microbes can significantly increase background readings.[3][4]
-
Crosstalk: This occurs when the signal from a well with a strong luminescent signal "leaks" into adjacent wells, artificially raising their readings. Crosstalk is a function of the microplate's opacity and the design of the luminometer.[5][6][7][8]
-
Assay Reagent-Related Issues: Improper storage and handling of reagents, especially the py-CTZ substrate, can lead to degradation and increased background. The composition of the assay buffer itself can also contribute to background luminescence.
-
Cell-Based Assay Factors: In cell-based assays, factors such as cell health, cell density, and media components (like serum) can influence background levels.[1]
Q2: How does the choice of microplate affect background signal?
The type of microplate used is a critical factor in controlling background and crosstalk.
-
White Opaque Plates: These plates are designed to maximize light reflection and are generally recommended for luminescence assays to enhance the signal. However, they can also increase the potential for crosstalk if not properly addressed.
-
Black Opaque Plates: These plates absorb light and are effective at reducing crosstalk between wells. They are a good choice when the expected signal is very strong, as they will also reduce the overall signal intensity.[5][9]
-
Grey Opaque Plates: These offer a compromise between the signal enhancement of white plates and the crosstalk reduction of black plates.[5]
It is crucial to select high-quality plates that are certified for luminescence assays to ensure minimal light leakage through the well walls.
Q3: Can the py-CTZ substrate itself be a major source of background?
Yes, the inherent instability of coelenterazine and its analogs can lead to significant autoluminescence. The rate of this spontaneous oxidation is influenced by:
-
Solvent and Buffer Composition: The type of solvent used to dissolve the py-CTZ and the components of the assay buffer can affect its stability. For example, the presence of serum or albumin in the media can increase the auto-oxidation of coelenterazine.[1][2]
-
pH: The pH of the assay buffer can impact both the stability of the substrate and the activity of the luciferase enzyme.[10]
-
Temperature: Higher temperatures can increase the rate of autoluminescence.
-
Exposure to Light and Air: Coelenterazine is sensitive to light and oxidation, so proper storage and handling are essential to minimize degradation.[9]
Choosing a coelenterazine analog with lower autoluminescence properties can also be an effective strategy.[11][12]
Troubleshooting Guides
Guide 1: High Background in All Wells (Including Blanks)
This issue often points to a systemic problem with the reagents or the assay setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | 1. Prepare fresh assay buffer and py-CTZ working solution. 2. Use new, unopened vials of reagents if possible. 3. Filter-sterilize buffers to remove any microbial contamination. | A significant reduction in the background signal across all wells. |
| Substrate Autoluminescence | 1. Reduce the concentration of the py-CTZ substrate. 2. Decrease the incubation time before reading the plate. 3. Lower the assay temperature. 4. Evaluate different coelenterazine analogs with lower intrinsic autoluminescence. | A decrease in background signal without a significant loss of the specific signal, improving the signal-to-background ratio. |
| Improper Reagent Storage | 1. Ensure py-CTZ stock solutions are stored at -80°C in a desiccated, dark environment. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare the working solution fresh for each experiment and protect it from light.[13] | Consistent and lower background readings in subsequent experiments. |
| Plate Reader Settings | 1. Increase the delay time before the first reading to allow for the decay of any initial non-specific luminescence. 2. Optimize the integration time; a shorter integration time may reduce the measured background. | Lower background RLU values without compromising the specific signal. |
Experimental Protocols
Protocol 1: Optimizing py-CTZ Substrate Concentration
This protocol outlines the steps to determine the optimal concentration of your py-CTZ substrate that provides a robust signal while minimizing background.
Objective: To find the lowest substrate concentration that gives the maximal signal-to-background ratio.
Materials:
-
Luciferase enzyme (e.g., Renilla luciferase) at a fixed, optimal concentration.
-
py-CTZ substrate stock solution.
-
Assay buffer.
-
White or black opaque 96-well plates.
-
Luminometer.
Procedure:
-
Prepare a Substrate Dilution Series: Create a series of dilutions of the py-CTZ substrate in the assay buffer. A typical starting range might be from 10 µM down to 0.1 µM.
-
Set Up the Assay Plate:
-
In triplicate, add a fixed amount of the luciferase enzyme to a set of wells. These will be your "Signal" wells.
-
In triplicate, add the same volume of assay buffer without the enzyme to another set of wells. These will be your "Background" wells.
-
-
Add Substrate and Incubate:
-
Add the different concentrations of the diluted py-CTZ substrate to both the "Signal" and "Background" wells.
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at a constant temperature, protected from light.
-
-
Measure Luminescence: Read the plate in a luminometer.
-
Data Analysis:
-
Calculate the average luminescence for each substrate concentration in both the "Signal" and "Background" wells.
-
Calculate the Signal-to-Background ratio (S/B) for each concentration: S/B = (Average Signal RLU) / (Average Background RLU).
-
Plot the S/B ratio against the substrate concentration. The optimal concentration is the one that gives the highest S/B ratio.
-
Protocol 2: Minimizing Crosstalk
This protocol provides a method to assess and minimize crosstalk in your luminescence assays.
Objective: To reduce the influence of signal from adjacent wells on your measurements.
Materials:
-
High-concentration positive control sample (strong luminescent signal).
-
Negative control sample (assay buffer or blank).
-
White and/or black opaque 96-well plates.
-
Luminometer.
Procedure:
-
Plate Layout Design:
-
Design a "checkerboard" pattern on the plate. Pipette the high-concentration positive control into every other well.
-
Pipette the negative control into the wells surrounding the positive controls.
-
-
Measure Luminescence: Read the entire plate using your standard assay protocol.
-
Analyze for Crosstalk:
-
Examine the luminescence values in the negative control wells. Any signal significantly above the background of a blank plate (a plate with only buffer) is likely due to crosstalk from the adjacent positive wells.
-
Calculate the percentage of crosstalk: Crosstalk (%) = [(Signal in negative control well) / (Signal in adjacent positive control well)] * 100.
-
-
Implement Crosstalk Reduction Strategies:
-
Use Black Plates: Repeat the experiment using a black opaque plate and compare the crosstalk percentage.[5]
-
Reader Settings: If your luminometer has this feature, use an "interlaced" or "every other well" reading mode. This increases the spatial and temporal distance between measurements of adjacent wells.[5]
-
Physical Separation: If crosstalk remains an issue, consider leaving empty wells between samples with vastly different expected signal intensities.
-
Correction Algorithms: Some plate readers have software that can apply a crosstalk correction algorithm to the data.[6]
-
Data Presentation
Table 1: Autoluminescence of Coelenterazine Analogs in Different Media
This table summarizes the autoluminescence (background signal) of various coelenterazine (CLZN) analogs in different media. Lower values indicate less background signal.
| Coelenterazine Analog | PBS (photons/sec) | DMEM (photons/sec) | Mouse Serum (MS) (photons/sec) | Fetal Bovine Serum (FBS) (photons/sec) |
| CLZN-native | ~1.8 x 10⁴ | ~2.5 x 10⁴ | ~4.0 x 10⁵ | ~4.2 x 10⁵ |
| CLZN-h | ~1.5 x 10⁴ | ~2.0 x 10⁴ | ~3.5 x 10⁵ | ~3.8 x 10⁵ |
| CLZN-f | ~2.0 x 10⁴ | ~3.0 x 10⁴ | ~5.0 x 10⁵ | ~5.5 x 10⁵ |
| CLZN-cp | ~1.2 x 10⁴ | ~1.8 x 10⁴ | ~2.5 x 10⁵ | ~2.8 x 10⁵ |
| CLZN-n | ~1.0 x 10⁴ | ~1.5 x 10⁴ | ~2.0 x 10⁵ | ~2.2 x 10⁵ |
| CLZN-hcp | ~0.8 x 10⁴ | ~1.2 x 10⁴ | ~1.5 x 10⁵ | ~1.8 x 10⁵ |
| CLZN-e | ~2.6 x 10⁵ | ~3.5 x 10⁵ | ~8.0 x 10⁶ | ~1.0 x 10⁷ |
Data adapted from Zhao et al. (2004). Characterization of Coelenterazine Analogs for Measurements of Renilla Luciferase Activity in Live Cells and Living Animals. Molecular Imaging, 3(1), 43-54.[2] This data highlights that the presence of serum significantly increases autoluminescence, and different analogs exhibit vastly different levels of background signal.[1][2]
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Workflow for optimizing py-CTZ substrate concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 7. phosentix.com [phosentix.com]
- 8. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [nld.promega.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Optimizing pyCTZ and Luciferase Pairing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pairing of pyCTZ and luciferase for maximum brightness in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a luciferase substrate?
A1: this compound is a pyridyl analog of coelenterazine (CTZ), a luciferin (the substrate for many marine luciferases). It was developed to address some of the limitations of native CTZ, such as poor water solubility.[1][2] Key advantages of this compound and its derivatives include improved water solubility and spectrally shifted light emission, which can enhance in vivo imaging applications.[1][2]
Q2: Which luciferases are compatible with this compound?
A2: Several ATP-independent luciferases can generate bioluminescence with this compound. While luciferases like RLuc8, NanoLuc, and teLuc can use this compound, engineered luciferases such as LumiLuc have been specifically optimized through directed evolution to have broad substrate specificity and exhibit significantly enhanced brightness with this compound and its analogs.[1]
Q3: How does the brightness of this compound pairings compare to other luciferase-luciferin systems?
A3: The brightness of a this compound-luciferase pair is highly dependent on the specific luciferase used. For instance, the LumiLuc luciferase paired with this compound or its derivatives (like 8pyDTZ) has been shown to surpass other benchmark reporters in detecting early tumors in mouse models.[1][2] In some cases, engineered pairs like LumiScarlet-8pyDTZ have demonstrated brightness comparable to the bright, ATP-dependent Akaluc-AkaLumine system for deep-tissue imaging.[1][2]
Q4: What are the key factors to consider when optimizing a this compound-luciferase assay for brightness?
A4: Several factors can influence the brightness of your assay:
-
Luciferase-Substrate Compatibility: The specific pairing of the luciferase and the this compound analog is critical. Engineered luciferases often provide superior performance.[1][3]
-
Substrate Concentration: Ensuring an optimal concentration of this compound is available to the enzyme is crucial. Insufficient substrate can limit the light output.
-
Enzyme Concentration and Stability: The amount of active luciferase expressed in your system directly impacts brightness. Factors affecting protein expression and stability should be optimized.[4]
-
Cellular Environment: For cell-based assays, factors like cell health, confluency, and the presence of inhibitors can affect the results.[5]
-
Assay Buffer and Conditions: pH, temperature, and the presence of co-factors can influence enzyme kinetics and light output.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound and luciferase pairings.
| Problem | Possible Causes | Recommended Solutions |
| No or Low Bioluminescent Signal | 1. Inefficient Luciferase-Substrate Pairing: The chosen luciferase may have low activity with this compound. 2. Poor Substrate Delivery/Solubility: Although this compound has improved solubility, issues can still arise, especially in vivo. 3. Low Luciferase Expression: Insufficient levels of the luciferase enzyme in the system. 4. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 5. Degraded Substrate: this compound, like other luciferins, can be susceptible to oxidation. | 1. Use an Optimized Luciferase: Employ an engineered luciferase like LumiLuc, which has demonstrated high brightness with this compound.[1] 2. Optimize Substrate Formulation: While this compound is more water-soluble, ensure it is fully dissolved. For in vivo studies, consider PEGylation of the substrate to further enhance solubility and bioavailability.[6] 3. Verify Luciferase Expression: Confirm the expression and activity of your luciferase using a western blot or by testing with a known optimal substrate. 4. Optimize Assay Buffer: Refer to the manufacturer's protocol for the specific luciferase or test a range of pH and temperature conditions. 5. Proper Substrate Handling: Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare solutions fresh before use. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Small variations in the volume of reagents, especially the substrate, can lead to significant differences in signal.[5] 2. Uneven Cell Plating or Transfection: Differences in cell number or transfection efficiency across wells.[5] 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different temperature and evaporation rates. | 1. Use Master Mixes: Prepare master mixes for transfection reagents and assay buffers to ensure consistency across wells.[5] 2. Ensure Uniform Cell Culture: Pay close attention to cell seeding density and ensure even distribution of cells. Optimize transfection protocols for consistency. 3. Plate Layout and Incubation: Randomize the placement of samples within the plate and ensure proper sealing to minimize edge effects. |
| Signal Saturating the Detector | 1. Excessive Luciferase Expression: Very high levels of luciferase can lead to a signal that exceeds the dynamic range of the luminometer.[5] 2. Overly Strong Promoter: Using a very active promoter (e.g., CMV) to drive luciferase expression can result in saturation.[5] | 1. Reduce Luciferase Concentration: Decrease the amount of luciferase plasmid used for transfection or use a weaker promoter. 2. Dilute Cell Lysate: If working with cell lysates, perform serial dilutions to find a concentration that falls within the linear range of your instrument. |
| Rapid Signal Decay | 1. Substrate Depletion: High enzyme activity can quickly consume the available this compound.[7] 2. Enzyme Instability: The luciferase may not be stable under the assay conditions. | 1. Increase Substrate Concentration: Test higher concentrations of this compound to ensure it is not the limiting factor. 2. Use a Stabilized Luciferase Mutant: Some engineered luciferases exhibit improved stability.[4] 3. Optimize Assay Buffer: Include components that may stabilize the enzyme, if known for your specific luciferase. |
Experimental Protocols
Protocol 1: In Vitro Optimization of this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for a given luciferase in a cell-free system.
-
Prepare Luciferase Solution: Dilute your purified luciferase enzyme to a fixed concentration in an appropriate assay buffer (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100, pH 7.8).
-
Prepare this compound Serial Dilutions: Create a series of this compound concentrations ranging from nanomolar to micromolar in the same assay buffer.
-
Assay Plate Preparation: Pipette 20 µL of the luciferase solution into the wells of a white, opaque 96-well plate.
-
Initiate Reaction and Measure Luminescence: Using a luminometer with an injector, inject 100 µL of each this compound dilution into the wells containing the luciferase. Measure the resulting luminescence immediately and over a time course (e.g., every 30 seconds for 5 minutes).
-
Data Analysis: Plot the luminescence intensity against the this compound concentration to determine the concentration that yields the maximum and most stable signal.
Protocol 2: Cellular Assay for Comparing Luciferase Performance with this compound
This protocol describes how to compare the brightness of different luciferases with this compound in a mammalian cell line.
-
Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T) in a 24-well plate and grow to 50-60% confluency. Transfect the cells with plasmids encoding the luciferases to be tested. Include a control plasmid (e.g., empty vector).
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for luciferase expression.
-
Cell Lysis (Optional, for Lysate Assay):
-
Luminescence Measurement (Live Cell or Lysate):
-
Live Cells: Add this compound directly to the cell culture medium to a final optimized concentration.
-
Lysate: Add 20 µL of the cell lysate supernatant to a white, opaque 96-well plate.[10]
-
Inject the optimized concentration of this compound and measure luminescence immediately.
-
-
Data Normalization: To account for variations in transfection efficiency, co-transfect a control reporter plasmid (e.g., expressing a different luciferase with an orthogonal substrate or a fluorescent protein) and normalize the experimental luciferase signal to the control signal.
Visualizations
Caption: Workflow for in vitro optimization of this compound concentration.
Caption: Logical relationship for optimizing luciferase and this compound pairing.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipd.uw.edu [ipd.uw.edu]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. med.emory.edu [med.emory.edu]
- 9. takara.co.kr [takara.co.kr]
- 10. fredhutch.org [fredhutch.org]
Technical Support Center: Overcoming pyCTZ Solubility Issues
Welcome to the technical support center for pyCTZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound (pyridyl coelenterazine) is a synthetic analog of coelenterazine (CTZ) designed for enhanced water solubility.[1] It serves as a substrate for luciferases, such as LumiLuc, in ATP-independent bioluminescent reporter systems.[2] Its improved solubility is particularly advantageous for in vivo imaging, as it can reduce the need for organic co-solvents like polyethylene glycols (PEGs) or cyclodextrins, which may cause irritation or biotoxicity.[1]
Q2: I am having trouble dissolving this compound directly into my aqueous buffer. What is the recommended procedure?
A2: It is not recommended to dissolve this compound directly into aqueous buffers, especially at high concentrations. The standard procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your final aqueous buffer.
Q3: What is the best organic solvent for preparing a this compound stock solution?
A3: For coelenterazine and its analogs, methanol or ethanol are the recommended solvents for creating stock solutions.[3] It is advisable to avoid using dimethyl sulfoxide (DMSO) as some coelenterazine-based compounds may be unstable in it.
Q4: What is a typical concentration for a this compound stock solution?
A4: While the exact concentration depends on the specific experimental requirements, a common approach is to prepare a stock solution in the range of 1-2 mg/mL. This concentration is typically high enough to allow for significant dilution into the final assay buffer, minimizing the concentration of the organic solvent in the final working solution.[4]
Q5: How should I store my this compound stock solution?
A5: For long-term storage, this compound stock solutions in methanol or ethanol should be stored at -20°C or below, protected from light, and in an airtight container to prevent evaporation and degradation.[3] For maximum stability, it is best to prepare fresh solutions before use. If you need to store the solution, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Q6: My this compound precipitates when I add the stock solution to my aqueous buffer. What can I do?
A6: Precipitation upon dilution is a common issue. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. The key is to ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit and that the percentage of organic solvent is compatible with your experimental system.
Troubleshooting Guide
Issue: this compound Precipitates in Aqueous Buffer
This guide will walk you through potential solutions if you observe precipitation when diluting your this compound stock solution into an aqueous buffer.
Quantitative Data
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the table below provides solubility information for related coelenterazine compounds to serve as a general reference. Given that this compound was designed for enhanced aqueous solubility, its performance in aqueous buffers is expected to be superior to many of these analogs.
| Compound | Solvent | Approximate Solubility | Reference |
| Coelenterazine h | Methanol | ~0.5 mg/mL | [5] |
| Coelenterazine h | Ethanol | ~0.5 mg/mL | [5] |
| Coelenterazine | Aqueous Buffer (pH 7) with 50 mM 2-hydroxypropyl-β-cyclodextrin | >1 mM | [6] |
| v-Coelenterazine | Ethanol or Methanol | Very Low | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (ACS grade or higher)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) in a clean, dry microcentrifuge tube.
-
Add the corresponding volume of anhydrous ethanol to achieve a 1 mg/mL concentration (e.g., 1 mL for 1 mg of this compound).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. If solids remain, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, the stock solution is ready for use or storage.
-
For storage, aliquot into smaller volumes and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Determine the final concentration of this compound needed for your assay.
-
Calculate the volume of the stock solution required to achieve the final concentration in your desired final volume of aqueous buffer.
-
Add the aqueous buffer to a new microcentrifuge tube.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use the working solution shortly after preparation for best results.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coelenterazine - Biotium [biotium.com]
- 6. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - US [thermofisher.com]
- 7. v-Coelenterazine [nanolight.com]
Technical Support Center: The Effect of pH on pyCTZ Bioluminescence
This technical support center provides researchers, scientists, and drug development professionals with guidance on using pyran-functionalized coelenterazine (pyCTZ) in bioluminescence experiments, with a specific focus on the effects of pH. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to help you optimize your assays and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
A1: this compound (pyran-functionalized coelenterazine) is a synthetic analog of coelenterazine (CTZ) designed for use in bioluminescence assays. It serves as a substrate for various ATP-independent marine luciferases, such as those from Renilla (RLuc), Gaussia (GLuc), and the engineered NanoLuc and LumiLuc.[1][2][3] When catalyzed by a compatible luciferase, this compound emits a strong blue bioluminescence with a maximum emission wavelength (λmax) of approximately 450 nm.[1] A primary advantage of this compound is its improved water solubility compared to native coelenterazine, which can simplify its use in in vivo imaging and other aqueous experimental setups.[1][2][3]
Q2: How does pH generally affect bioluminescence reactions?
A2: The pH of the reaction buffer is a critical parameter in bioluminescence assays as it can influence several factors:
-
Enzyme Activity: Luciferases, like most enzymes, have an optimal pH range for their catalytic activity. Deviations from this optimal pH can lead to a significant decrease in light output.[4][5]
-
Substrate Stability: The chemical stability of the luciferin (in this case, this compound) can be pH-dependent. At extreme pH values, the substrate may degrade, reducing its availability for the enzymatic reaction.
-
Emission Spectrum: For some luciferin-luciferase systems, particularly firefly luciferase, pH can alter the color of the emitted light (spectral shift).[6] While this is a known phenomenon for firefly systems, the extent to which it affects this compound is not well-documented.
Q3: What is the optimal pH for this compound bioluminescence?
A3: Currently, there is limited specific data in the peer-reviewed literature detailing the optimal pH for the this compound-luciferase reaction. The original research describing this compound does not provide a pH profile.[1][2][3] However, coelenterazine-dependent luciferases, such as those from Periphylla, have shown optimal activity at around pH 8.0.[4] For firefly luciferases, which use a different substrate, pH optima can range from 6.5 to 8.8 depending on the specific enzyme variant.[5] It is therefore recommended that users empirically determine the optimal pH for their specific luciferase and experimental conditions.
Q4: Can pH affect the stability of the bioluminescent signal over time?
A4: Yes, the pH of the buffer can impact the stability of the bioluminescent signal. An inappropriate pH can lead to a more rapid decay of the signal due to either decreased enzyme stability or increased substrate degradation. For time-course experiments, it is crucial to use a well-buffered system at the optimal pH to ensure consistent light output.
Data Presentation
| Property | Value | Reference |
| Substrate | This compound | [1] |
| Luciferase | LumiLuc | [1] |
| Emission λmax | 450 nm | [1] |
| Emission Color | Blue | [1] |
| Key Advantage | Improved water solubility | [1][2][3] |
To aid in experimental design, the following table presents a hypothetical pH profile for a generic coelenterazine-based luciferase, illustrating how relative luminescence might vary with pH. Note: This is an example, and the actual profile for your system should be determined experimentally.
| pH | Relative Luminescence (%) |
| 5.0 | 20 |
| 6.0 | 55 |
| 7.0 | 85 |
| 7.5 | 95 |
| 8.0 | 100 |
| 8.5 | 90 |
| 9.0 | 60 |
| 10.0 | 30 |
Experimental Protocols
Protocol: Determining the Optimal pH for a this compound-Luciferase Reaction
This protocol provides a general method for determining the pH optimum for your specific luciferase when using this compound as a substrate.
Materials:
-
Purified luciferase or cell lysate containing the luciferase of interest.
-
This compound stock solution (in a non-aqueous solvent like ethanol or DMSO).
-
A series of buffers covering a pH range from 5.0 to 10.0 (e.g., citrate, phosphate, Tris-HCl, and carbonate-bicarbonate buffers) at a consistent molarity (e.g., 0.1 M).
-
Luminometer and appropriate assay plates or tubes.
Procedure:
-
Buffer Preparation: Prepare a set of buffers at different pH values (e.g., in 0.5 pH unit increments from pH 5.0 to 10.0).
-
Reagent Preparation:
-
Dilute the luciferase preparation to a working concentration in a neutral, low-molarity buffer (e.g., PBS, pH 7.4).
-
Prepare a working solution of this compound in the desired assay buffer series. It is important to add the this compound from the stock solution to each buffer just before use to minimize potential degradation.
-
-
Assay Setup:
-
In a luminometer plate or tube, add a fixed volume of the diluted luciferase.
-
Place the plate/tube in the luminometer.
-
Inject a fixed volume of the this compound working solution (prepared in the corresponding pH buffer) to initiate the reaction.
-
-
Measurement:
-
Immediately measure the bioluminescence intensity (as relative light units, RLU). Depending on the kinetics of your system, you may measure the peak signal ("flash") or integrate the signal over a defined period (e.g., 1-10 seconds).
-
-
Data Analysis:
-
For each pH value, calculate the average RLU from your replicates.
-
Plot the average RLU as a function of pH to determine the pH at which the highest luminescence is observed. This represents the optimal pH for your system under these conditions.
-
Troubleshooting Guide
Issue 1: Low or No Bioluminescent Signal
| Potential Cause | Troubleshooting Step |
| Sub-optimal pH | The pH of your assay buffer may be outside the optimal range for your luciferase. Use the protocol above to determine the optimal pH. |
| This compound Degradation | This compound may be unstable at the pH of your stock solution or assay buffer. Prepare fresh this compound solutions and add them to the assay buffer immediately before the experiment. |
| Incorrect Buffer Composition | Components in your buffer could be inhibiting the luciferase. Test a simpler buffer system (e.g., Tris-HCl or PBS) at the optimal pH. |
| Inactive Luciferase | The luciferase may have lost activity due to improper storage or handling. Use a fresh batch of enzyme or lysate and always keep it on ice. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| This compound Auto-oxidation | Coelenterazine and its analogs can auto-oxidize, producing a background signal. This can be more pronounced at certain pH values. Prepare the this compound solution fresh and protect it from light. Measure the background from a well containing only buffer and this compound. |
| Contaminated Reagents | Buffers or other reagents may be contaminated. Use fresh, high-purity reagents to prepare your buffers. |
Issue 3: Inconsistent or Poorly Reproducible Results
| Potential Cause | Troubleshooting Step |
| Poorly Buffered System | If your reaction generates acidic or basic byproducts, the pH of the assay may drift over time. Ensure your buffer has sufficient buffering capacity for the duration of your experiment. |
| Temperature Fluctuations | Luciferase activity is temperature-dependent. Ensure all components are at the same temperature and that the luminometer reading chamber is temperature-controlled. |
| Inconsistent Pipetting | Small variations in the volumes of enzyme or substrate can lead to large differences in signal. Use calibrated pipettes and consistent technique. |
Visualizations
Below are diagrams to help visualize the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for determining the optimal pH.
Caption: Troubleshooting logic for low bioluminescence signal.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selection and Engineering of Novel Brighter Bioluminescent Reporter Gene and Color- Tuning Luciferase for pH-Sensing in Mammalian Cells [mdpi.com]
Technical Support Center: pyCTZ in Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the autoluminescence of pyranoyl-coelenterazine (pyCTZ) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
Pyranoyl-coelenterazine (this compound) is a synthetic analog of coelenterazine, a luciferin (light-emitting molecule) used in bioluminescence assays. It serves as a substrate for various luciferases, including those from marine organisms. This compound and its derivatives are often favored for their enhanced water solubility and comparable or even lower autoluminescence (background signal) compared to native coelenterazine.[1]
Q2: What is autoluminescence and why is it a problem?
Autoluminescence is the spontaneous emission of light from a substance in the absence of a specific enzymatic reaction. In the context of this compound-based assays, this phenomenon contributes to high background signals, which can mask the true, enzyme-catalyzed signal. This reduces the assay's sensitivity and can lead to inaccurate data interpretation. Coelenterazine and its analogs can undergo enzyme-independent oxidation, which is a source of this background luminescence.[2]
Q3: What are the main factors contributing to this compound autoluminescence?
Several factors can contribute to the autoluminescence of this compound in vitro, including:
-
Autoxidation: this compound can react with molecular oxygen in the assay medium, leading to spontaneous light emission. This is a common characteristic of coelenterazines.
-
Assay Buffer Composition: Components in the assay buffer, such as certain ions or reactive oxygen species (ROS), can promote the non-enzymatic degradation of this compound and increase background luminescence.
-
Temperature: Higher temperatures can accelerate the rate of autoxidation and other degradation pathways, leading to increased autoluminescence.
-
pH: The stability of coelenterazine and its analogs can be pH-dependent, with non-optimal pH values potentially increasing degradation and background signal.
-
Presence of Contaminants: Contaminants in reagents or samples can also contribute to non-specific light emission.
Troubleshooting Guides
High background signal is a common issue in this compound-based assays. The following troubleshooting guides provide step-by-step instructions to identify and mitigate the sources of autoluminescence.
Issue 1: High Background Signal in Blank Wells (No Enzyme)
This indicates that the autoluminescence is originating from the this compound substrate and/or the assay buffer itself.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Problem: The concentration of this compound may be too high, leading to increased autoxidation.
-
Solution: Perform a concentration titration of this compound to find the lowest concentration that still provides a robust signal with your luciferase.
-
-
Evaluate Assay Buffer:
-
Problem: Components in your buffer may be promoting this compound degradation.
-
Solution:
-
Prepare fresh assay buffer for each experiment.
-
If your buffer contains components known to generate ROS, consider alternative formulations.
-
Test different buffer systems to identify one that minimizes background.
-
-
-
Control Temperature:
-
Problem: Elevated temperatures increase the rate of autoxidation.
-
Solution: Perform all assay steps, including reagent preparation and incubation, at a consistent and controlled room temperature. Avoid exposing reagents to high temperatures. Luminescence assays are typically temperature-dependent.[3]
-
-
Check for Contamination:
-
Problem: Contamination in the water or buffer components can lead to non-specific signal.
-
Solution: Use high-purity, nuclease-free water and analytical grade reagents to prepare all solutions.
-
Issue 2: High Background Signal in the Presence of Cells or Lysates (Without Luciferase Expression)
This suggests that components within your biological sample are reacting with this compound.
Troubleshooting Steps:
-
Optimize Cell Density/Lysate Concentration:
-
Problem: High concentrations of cellular components can contribute to background signal.
-
Solution: Titrate the number of cells or the concentration of cell lysate used in the assay to find the optimal balance between signal and background.
-
-
Wash Cells Thoroughly:
-
Problem: Residual media components, especially those containing serum, can increase background. Fetal Bovine Serum (FBS) has been shown to increase the autoluminescence of coelenterazine analogs.
-
Solution: Before adding this compound, wash the cells thoroughly with a compatible buffer (e.g., PBS) to remove any residual culture medium.
-
-
Consider Background Subtraction:
-
Problem: Even with optimization, some background from the biological matrix may be unavoidable.
-
Solution: Always include control wells that contain cells/lysate but no luciferase. The signal from these wells can be subtracted from the signal of the experimental wells.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Proper handling and storage of this compound are critical to minimize degradation and autoluminescence.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol
-
Amber, screw-cap vials
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into amber, screw-cap vials to protect it from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use, store at -20°C.
-
When preparing working solutions, dilute the stock solution in the assay buffer immediately before use. Do not store diluted this compound solutions.
Protocol 2: General Assay Workflow to Minimize Autoluminescence
This workflow provides a general framework for performing a this compound-based luminescence assay with reduced background.
Materials:
-
White, opaque-walled assay plates[3]
-
Cells expressing the luciferase of interest
-
This compound working solution
-
Assay buffer
-
Luminometer
Procedure:
-
Plate Preparation: Seed cells in a white, opaque-walled 96-well or 384-well plate and culture until they reach the desired confluency.
-
Equilibration: Allow the plate and all reagents to equilibrate to a stable room temperature for at least 30 minutes before starting the assay.[4]
-
Washing (for adherent cells): Gently aspirate the culture medium and wash the cells once or twice with a pre-warmed, serum-free buffer (e.g., PBS).
-
Reagent Addition: Add the assay buffer to each well, followed by the this compound working solution. Mix gently by orbital shaking for a few seconds.
-
Incubation: Incubate the plate at room temperature for the optimal time determined in your assay development. Be consistent with the incubation time across all plates. Reading samples too soon or too late can negatively impact the signal-to-noise ratio.[3]
-
Measurement: Measure the luminescence using a plate reader.
Data Presentation
To achieve a good signal-to-noise ratio, it is crucial to minimize the background signal. The following table provides a qualitative guide to the expected impact of various factors on this compound autoluminescence.
Table 1: Factors Influencing this compound Autoluminescence and Recommended Actions
| Factor | Potential Impact on Autoluminescence | Recommended Action to Reduce Background |
| This compound Concentration | Higher concentration increases background | Titrate to the lowest effective concentration |
| Temperature | Higher temperature increases background | Maintain consistent room temperature |
| Assay Buffer | Contaminants or reactive components increase background | Use high-purity reagents and prepare fresh |
| pH | Non-optimal pH can increase degradation | Optimize and maintain a stable pH |
| Exposure to Light | Can promote degradation | Store this compound stock solutions in the dark |
| Freeze-Thaw Cycles | Can degrade the substrate | Aliquot stock solutions to avoid repeated cycles |
| Presence of Serum | Increases background signal | Wash cells to remove residual serum |
Visualizations
Workflow for Minimizing this compound Autoluminescence
The following diagram illustrates the key steps in an experimental workflow designed to reduce background signal in this compound-based in vitro assays.
Caption: Experimental workflow for reducing this compound autoluminescence.
Factors Influencing this compound Autoluminescence
This diagram outlines the key factors that can contribute to high background signals in this compound assays.
Caption: Key factors contributing to this compound autoluminescence.
References
Technical Support Center: pyCTZ Bioluminescence Imaging
Welcome to the technical support center for pyCTZ bioluminescence imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio (SNR) for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioluminescence imaging?
A: this compound (also known as compound 3a) is a synthetic analog of coelenterazine (CTZ), a luciferin (substrate) used in bioluminescence imaging (BLI). It is utilized with ATP-independent luciferases, such as those derived from marine organisms (e.g., Gaussia, Renilla, and Oplophorus luciferases like NanoLuc). Unlike firefly luciferase, these systems do not require ATP, making them suitable for studying cellular processes in various physiological states. When paired with an appropriate luciferase, this compound can generate strong blue bioluminescence.[1] The primary advantage of bioluminescence imaging, in general, is its high sensitivity and low background signal compared to fluorescence imaging, as living tissues do not produce autoluminescence.[2][3]
Q2: I am getting a weak signal from my this compound experiment. What are the common causes and how can I improve it?
A: A weak signal, or low photon flux, is a common issue that can be attributed to several factors. Systematically troubleshooting these can significantly enhance your signal intensity.
-
Sub-optimal Substrate Concentration: The concentration of this compound is critical. Ensure you are using the concentration recommended for your specific luciferase and experimental model.
-
Poor Substrate Bioavailability: The route of administration and formulation of the substrate can impact its delivery to the target cells. For in vivo experiments, factors like low solubility can hinder performance.[1] Consider the injection route carefully; for instance, for intraperitoneal (IP) disease models, subcutaneous (SC) injections may yield better results than IP injections to avoid artificially high local signals.[4]
-
Incorrect Imaging Time Window: Bioluminescent signal intensity is a function of substrate kinetics.[4] The peak signal will occur at a specific time point after substrate administration. You may need to perform a kinetic study (imaging at multiple time points post-injection) to determine the optimal imaging window for your model.
-
Low Luciferase Expression: The signal is directly proportional to the amount of active luciferase expressed by your target cells. Verify the expression and activity of your reporter construct in vitro before moving to in vivo experiments.
-
Imaging System Settings: Incorrect camera settings can lead to poor signal acquisition. Key parameters to optimize include exposure time, binning, and f-stop.[4]
Q3: My images have high background noise, which is compromising the signal-to-noise ratio (SNR). How can I reduce the background?
A: High background can obscure the true signal from your target. Here are several strategies to minimize it:
-
Optimize Exposure Time: While longer exposure times can increase signal, they also increase background noise from sources like camera dark current.[5] Avoid excessively long exposures, especially in fluorescence imaging where autofluorescence is a major contributor.[4]
-
Animal-Related Factors: Dark hair and skin pigments can absorb and scatter light, interfering with the signal. Using albino or hairless animal strains is recommended where possible.[4] Additionally, some substrates can cause autoluminescence in specific organs, such as the liver, which can reduce the SNR.[2]
-
Camera and System Noise: Ensure your imaging system's CCD camera is properly cooled to minimize dark current. Camera bias, a form of non-image background noise, can be removed through image processing by subtracting bias-only image frames.[6]
-
Computational Denoising: Advanced techniques, such as using trained neural networks, can be employed to denoise bioluminescence images and improve the quality of the data.[7]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish the true signal from background noise. The following workflow can help you diagnose and resolve this issue.
Caption: A logical workflow for troubleshooting and improving low signal-to-noise ratio.
Issue 2: Signal Saturation
Sometimes, the signal can be too strong, leading to pixel saturation in the CCD camera. This results in erroneously low reported signal radiance values and a loss of quantitative accuracy.[4]
-
Symptom: You observe areas in your image with the maximum possible pixel value (e.g., 65,535 for a 16-bit camera), which appear as flat, maxed-out hotspots.
-
Solution:
-
Shorten Exposure Time: This is the most direct way to reduce the amount of light hitting the detector.
-
Reduce Binning: Lowering the binning (e.g., from 8x8 to 4x4) increases spatial resolution and reduces the number of photons collected per super-pixel, thus preventing saturation.
-
Adjust F-stop: Increasing the f-stop number narrows the aperture, allowing less light to enter the camera.
-
Experimental Protocols & Data
Protocol: General In Vivo Bioluminescence Imaging with this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental model.
-
Animal and Cell Preparation:
-
Anesthetize the animal using a consistent method (e.g., isoflurane inhalation) to reduce movement, which can cause artifacts.[3]
-
If applicable, ensure the luciferase-expressing cells have been successfully implanted and have had sufficient time to establish.
-
-
Substrate Preparation:
-
Substrate Administration:
-
Inject the this compound solution via the optimized route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Immediately place the animal inside the imaging chamber to capture the initial rise in signal.
-
-
Image Acquisition:
-
Take an initial image with moderate settings (e.g., 5-60 seconds exposure, 4x4 or 8x8 binning).[4]
-
Acquire a series of images over time (e.g., every 1-5 minutes for 30-60 minutes) to determine the peak signal time.
-
Ensure image intensities remain within the dynamic range of the camera (e.g., 600-65,000 counts for a 16-bit detector) to avoid background noise dominance and pixel saturation.[4]
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROI) around the signal source and a background area.
-
Quantify the signal in photons/sec/cm²/sr.
-
Calculate the SNR by dividing the average signal intensity in the target ROI by the standard deviation of the background ROI.
-
Data Tables: Optimizing Imaging Parameters
The following tables summarize key parameters that can be adjusted to enhance the SNR.
Table 1: Impact of Camera Settings on Signal and Noise
| Parameter | Action | Effect on Signal | Effect on Noise | Recommended Use Case |
| Exposure Time | Increase | Increases photon collection | Increases dark current noise | For weak signals, but monitor for saturation and background increase.[4] |
| Decrease | Reduces photon collection | Reduces dark current noise | For strong signals to prevent pixel saturation.[4] | |
| Binning | Increase (e.g., 4x4 to 8x8) | Increases signal sensitivity | Decreases spatial resolution | To detect very weak signals during initial scans.[4] |
| Decrease (e.g., 8x8 to 4x4) | Decreases signal sensitivity | Increases spatial resolution | To prevent saturation and improve image resolution for localization. | |
| F-stop | Decrease (Wider Aperture) | Increases light collection | - | To maximize signal capture from faint sources. |
| Increase (Narrower Aperture) | Decreases light collection | - | To reduce intense signals and prevent saturation.[4] |
Table 2: Comparison of Luciferin Characteristics (Illustrative)
| Luciferin | Luciferase System | Emission Max (approx.) | Key Advantage | Key Disadvantage |
| D-Luciferin | Firefly Luciferase | ~560 nm | Well-established, good quantum yield | ATP-dependent |
| This compound | Marine Luciferases (e.g., Gaussia, NanoLuc) | ~460-470 nm | ATP-independent, bright signal with specific luciferases.[1] | Blue light has poorer tissue penetration than red light. |
| Furimazine | NanoLuc | ~460 nm | Extremely bright, optimized for NanoLuc.[2] | Can have poor bioavailability in the brain. |
| AkaLumine | Akaluc | ~675 nm (NIR) | Near-infrared emission for deep tissue imaging.[2] | May cause autoluminescence in the liver, reducing SNR.[2] |
Factors Influencing SNR in BLI
The final signal-to-noise ratio in a bioluminescence imaging experiment is a result of multiple interconnected factors.
Caption: A diagram showing factors that increase signal (blue) and noise (red).
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Animal In Vivo Imaging - Experimental techniques for bioluminescence in vivo imaging-Clinx勤翔 [clinxsci.com]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using bioluminescence to image gene expression and spontaneous behavior in freely moving mice | PLOS One [journals.plos.org]
- 7. communities.springernature.com [communities.springernature.com]
Technical Support Center: pyCTZ-based BRET Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pyCTZ (a coelenterazine analog) in Bioluminescence Resonance Energy Transfer (BRET) experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in BRET experiments?
This compound is a coelenterazine analog used as a substrate for luciferase enzymes (like Renilla luciferase, Rluc) in BRET assays. BRET is a technique used to study protein-protein interactions in living cells.[1][2] In this system, one protein of interest is fused to a luciferase (the BRET donor) and the other to a fluorescent protein (the BRET acceptor). When the two proteins interact, the energy from the luciferase's light emission upon substrate (this compound) oxidation is transferred to the acceptor, which then emits light at its characteristic wavelength. The main advantage of BRET is that it allows for real-time monitoring of protein interactions in their natural cellular environment.[3]
2. What are the different generations of BRET and where does a this compound-based assay fit?
There are several generations of BRET, primarily differing in the luciferase/substrate pair and the acceptor used. This evolution has aimed to improve signal strength and spectral separation between the donor and acceptor emissions.
-
BRET1 : Traditionally uses Renilla luciferase (Rluc) with coelenterazine or coelenterazine h (a synthetic analog) as the substrate, and a Yellow Fluorescent Protein (YFP) as the acceptor.[1][2]
-
BRET2 : Employs a different substrate, DeepBlueC™, which results in a greater separation between the donor and acceptor emission peaks, reducing background noise.[2]
-
NanoBRET™ : Utilizes a much brighter luciferase, NanoLuc® (Nluc), with its specific substrate, furimazine. This system offers significantly brighter signals and better stability.[4]
A this compound-based assay would fall under the BRET1 or a similar category, depending on the specific luciferase it is optimized for. The principles and troubleshooting steps are largely transferable between these systems.
Troubleshooting Guide
Low or No BRET Signal
A common issue encountered is a weak or absent BRET signal. This can stem from several factors throughout the experimental workflow.
Question: I am not detecting any BRET signal, or the signal is very low. What are the possible causes and solutions?
Answer:
Several factors can contribute to a low or non-existent BRET signal. Systematically troubleshooting each step of the experimental process is crucial.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Donor-to-Acceptor Ratio: The efficiency of energy transfer is highly dependent on the relative expression levels of the donor and acceptor fusion proteins.
-
Solution: Perform a BRET saturation assay by transfecting a constant amount of the donor plasmid with increasing concentrations of the acceptor plasmid.[2][4] This will help determine the optimal ratio for a maximal BRET signal. A hyperbolic curve in a saturation assay indicates a specific interaction, whereas a linear increase may suggest non-specific "bystander" BRET.[2][5][6]
-
-
Poor Protein Expression or Localization: If the fusion proteins are not expressed, are unstable, or do not co-localize within the cell, no BRET can occur.
-
Solution: Verify the expression of both fusion proteins independently using methods like Western blotting or by checking the fluorescence of the acceptor protein via microscopy. Ensure that both proteins are targeted to the same subcellular compartment.
-
-
Incorrect Substrate Handling or Concentration: The this compound substrate is sensitive to light and oxidation.
-
Solution: Prepare the substrate solution fresh for each experiment. Store the stock solution according to the manufacturer's instructions, typically in the dark and at low temperatures. Optimize the final substrate concentration in your assay; 5 µM is a common starting point.[6]
-
-
Instrumentation Settings: The plate reader settings must be optimized for BRET measurements.
-
Solution: Ensure you are using appropriate filters for the donor and acceptor emission wavelengths. The instrument should be capable of measuring the two wavelengths in a quasi-simultaneous manner.[6]
-
-
Problem with the Protein Interaction Itself: The two proteins of interest may not interact under the experimental conditions.
-
Solution: Include a positive control to validate your experimental setup. This could be a known interacting protein pair or a fusion protein where the donor and acceptor are physically linked.[6] A negative control, where one of the proteins is known not to interact or is expressed in a different cellular compartment, is also essential.[3]
-
High Background Signal
High background can mask the specific BRET signal, leading to a poor signal-to-noise ratio.
Question: My BRET signal is high, but so is my background, leading to a low signal-to-noise ratio. How can I reduce the background?
Answer:
High background in BRET assays can be attributed to spectral bleed-through and non-specific interactions.
Potential Causes & Troubleshooting Steps:
-
Spectral Bleed-through: This occurs when the donor's emission spectrum overlaps with the acceptor's emission filter, leading to a false-positive signal in the acceptor channel.
-
Solution: Always measure the signal from cells expressing only the donor protein with the this compound substrate. This value should be used to calculate a correction factor to subtract the bleed-through from your BRET signal measurements.[6]
-
-
"Bystander" or Non-specific BRET: Overexpression of the donor and acceptor proteins can lead to random collisions and non-specific energy transfer, especially in confined cellular compartments.[3]
-
Solution: As mentioned previously, optimizing the donor-to-acceptor ratio through a saturation assay is critical. Avoid extreme overexpression of the fusion proteins.[3] Using lower amounts of transfection DNA can help reduce non-specific signals.
-
-
Cellular Autofluorescence: Some cell types or media components can exhibit autofluorescence, contributing to background noise.
Experimental Protocols & Data Presentation
BRET Saturation Assay Protocol
This protocol is essential for determining the optimal ratio of donor and acceptor plasmids for your experiment.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Transfect cells with a constant amount of the donor plasmid (e.g., ProteinA-Rluc) and increasing amounts of the acceptor plasmid (e.g., ProteinB-YFP). Ensure the total amount of DNA per well is kept constant by adding an empty vector.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation: Gently wash the cells with a suitable buffer like PBS.
-
Substrate Addition: Add the this compound substrate to each well. A final concentration of 5 µM is a good starting point.[6]
-
Signal Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.[6][8]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) after correcting for background bleed-through. Plot the corrected BRET ratio as a function of the acceptor/donor expression ratio.
Quantitative Data Summary
The following table provides typical ranges and values that can be expected in a BRET experiment. Actual values will vary depending on the specific proteins, cell type, and instrumentation.
| Parameter | Typical Value/Range | Notes |
| Optimal Donor:Acceptor Plasmid Ratio | 1:1 to 1:10 | Determined by BRET saturation assay. |
| This compound Final Concentration | 1-10 µM | Higher concentrations may increase background. |
| Signal Stability Post-Substrate Addition | 5-20 minutes | Signal decays as the substrate is consumed.[4] |
| Typical BRET Ratio (Specific Interaction) | 0.1 - 1.0 | Highly dependent on the interacting pair. |
| Typical BRET Ratio (Negative Control) | < 0.05 | Should be significantly lower than the specific signal. |
Visualizations
Experimental Workflow for a BRET Assay
Caption: A typical experimental workflow for a this compound-based BRET assay.
Generic Signaling Pathway Monitored by BRET
References
- 1. nuvucameras.com [nuvucameras.com]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thecharestlab.org [thecharestlab.org]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 8. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of pyCTZ and Furimazine for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to harness the power of bioluminescence for in vivo imaging, the choice of substrate is paramount. This guide provides an objective comparison of two prominent luciferase substrates: pyCTZ and furimazine, including its enhanced analog, fluorofurimazine (FFz). Supported by experimental data, this document will delve into their performance, outline detailed experimental protocols, and visualize key pathways to aid in the selection of the optimal reagent for your research needs.
Executive Summary
Furimazine, the substrate for the exceptionally bright NanoLuc luciferase, has become a staple in bioluminescence imaging. However, its in vivo application has been hampered by poor aqueous solubility and limited bioavailability. To overcome these limitations, derivatives such as fluorofurimazine (FFz) have been developed, demonstrating significantly enhanced brightness in animal models. Concurrently, a newer contender, this compound, a water-soluble coelenterazine analog, has emerged. When paired with the engineered LumiLuc luciferase, this compound offers a highly sensitive, ATP-independent bioluminescent system. This guide will explore the nuances of these two systems to inform your experimental design.
Data Presentation: Quantitative Comparison of Substrate Performance
The following tables summarize the key quantitative data for this compound and furimazine/fluorofurimazine based on published in vivo studies. It is important to note that direct head-to-head comparisons in the same animal model under identical conditions are limited. The data presented is compiled from different studies and should be interpreted as a guide to the relative performance of each system.
| Parameter | This compound (with LumiLuc) | Furimazine (with NanoLuc/Antares) | Fluorofurimazine (FFz) (with NanoLuc/Antares) | References |
| Luciferase Partner | LumiLuc (engineered from teLuc) | NanoLuc, Antares | NanoLuc, Antares | [1] |
| Bioluminescence Emission Peak | ~450 nm (Blue) | ~460 nm (Blue) | ~459 nm (Blue) | [1][2] |
| Solubility | High (water-soluble) | Low (requires co-solvents) | Improved aqueous solubility | [1][3] |
| In Vivo Administration | Aqueous solution, no co-solvents required | Typically formulated with PEG-300 or other co-solvents | Formulated with Poloxamer-407 (P-407) for enhanced bioavailability | [1][4] |
| Relative In Vivo Brightness | Reported to surpass Antares2-DTZ in detecting early tumors | Lower than FFz due to limited bioavailability | ~8.6-fold brighter than furimazine (IV administration) | [1][5] |
| Signal Kinetics | Rapid onset | Rapid onset, but signal duration can be limited | Sustained signal with P-407 formulation | [4][6] |
| ATP-Dependence | No | No | No | [1] |
Table 1: Key Performance Characteristics of this compound and Furimazine Analogs for In Vivo Imaging.
| Luciferase-Substrate Pair | Animal Model | Cell Type | Administration Route | Peak Photon Flux (photons/sec) | Reference |
| LumiLuc-8pyDTZ* | Tumor Xenograft (HeLa) | HeLa | Intraperitoneal | Surpassed Antares2-DTZ in early tumor detection (specific photon flux not provided) | [1] |
| NanoLuc-Furimazine | Subcutaneous Tumor | HEK-293T | Intravenous | ~4.16 x 10^8 | [5] |
| NanoLuc-Fluorofurimazine | Subcutaneous Tumor | HEK-293T | Intravenous | ~3.58 x 10^9 | [5] |
| Antares-Hydrofurimazine | Liver Expression | - | Intraperitoneal | Comparable to AkaLuc-AkaLumine | [3] |
| Antares-Fluorofurimazine | Liver Expression | - | Intraperitoneal | Brighter than Antares-Hydrofurimazine | [3] |
Table 2: In Vivo Brightness Comparison from Selected Studies. Note: 8pyDTZ is a derivative of this compound. Direct quantitative photon flux for LumiLuc-pyCTZ was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for using this compound and fluorofurimazine in mice.
In Vivo Imaging with LumiLuc-pyCTZ
This protocol is based on the methodology described for the LumiLuc luciferase system with pyridyl coelenterazine analogs.[1]
-
Animal Preparation:
-
Anesthetize mice using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in the imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Due to its water solubility, no co-solvents are required.
-
The optimal concentration should be determined empirically, but a starting point of 1-4 µmol per mouse is suggested based on related compounds.[4]
-
-
Substrate Administration:
-
Inject the this compound solution intraperitoneally (IP).
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring bioluminescent images.
-
Acquire a series of images over time (e.g., every 1-5 minutes for 30-60 minutes) to determine the peak signal.
-
Typical imaging parameters: open emission filter, 1-60 second exposure, medium binning.
-
In Vivo Imaging with NanoLuc-Fluorofurimazine (FFz)
This protocol is based on methodologies from Promega and published studies utilizing the Nano-Glo® Fluorofurimazine In Vivo Substrate.[2][7]
-
Animal Preparation:
-
Anesthetize mice using isoflurane or another appropriate anesthetic.
-
Position the animal in the in vivo imaging system.
-
-
Substrate Preparation:
-
Reconstitute the lyophilized Nano-Glo® Fluorofurimazine In Vivo Substrate with sterile PBS or saline according to the manufacturer's instructions. The formulation contains Poloxamer-407 to enhance bioavailability.
-
-
Substrate Administration:
-
The recommended starting dose for both intravenous (IV) and intraperitoneal (IP) injection in mice is 0.44 µmoles of fluorofurimazine.[2] The optimal route and dose may vary depending on the model and should be determined empirically.
-
For IP injection, the maximum recommended dose is 1.5 µmoles per 24-hour period.[2]
-
For IV injection, monitor for toxicity when using more than 0.44 µmoles per 24-hour period.[2]
-
-
Image Acquisition:
-
Begin acquiring images immediately following substrate administration.
-
Perform kinetic measurements by taking images at multiple time points to identify the peak emission time.
-
Typical IVIS settings: open emission filter, auto-exposure (typically 3-60 seconds), medium binning (e.g., 8).[2]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: ATP-independent bioluminescent reaction pathways for this compound and furimazine.
Caption: Generalized workflow for in vivo bioluminescence imaging experiments.
Conclusion
Both this compound and the furimazine analog, fluorofurimazine, represent significant advancements in in vivo bioluminescence imaging, offering ATP-independent light generation.
-
This compound, in partnership with LumiLuc luciferase, presents a compelling option due to its high water solubility, which simplifies in vivo administration by eliminating the need for co-solvents.[1] The LumiLuc-8pyDTZ system has shown promise for highly sensitive detection, reportedly outperforming an Antares-based system in an early-stage tumor model.[1]
-
Fluorofurimazine (FFz) with NanoLuc or Antares luciferase is a robust and exceptionally bright system.[5] The development of FFz and its formulation with P-407 have largely overcome the solubility and bioavailability issues of the original furimazine, leading to significantly brighter and more sustained in vivo signals.[4][7] This system has been extensively validated in numerous studies.
Recommendation:
-
For researchers prioritizing ease of use and high sensitivity , particularly where co-solvents may be a concern, the This compound/LumiLuc system is a very promising avenue.
-
For those seeking a well-established, extremely bright system with a strong track record and commercially available, optimized substrate formulations , the FFz/NanoLuc (or Antares) system is an excellent choice.
Ultimately, the optimal choice will depend on the specific requirements of the experimental model, the desired level of sensitivity, and logistical considerations. Researchers are encouraged to review the primary literature and, if possible, perform pilot studies to determine the best system for their in vivo imaging needs.
References
- 1. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicolour In Vivo Bioluminescence Imaging Using a NanoLuc‐Based BRET Reporter in Combination with Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorofurimazine, a novel NanoLuc substrate, enhances real-time tracking of influenza A virus infection without altering pathogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: pyCTZ vs. DTZ Analogs as Substrates for LumiLuc Luciferase
For researchers, scientists, and drug development professionals leveraging bioluminescence resonance energy transfer (BRET) and in vivo imaging, the choice of luciferase substrate is paramount to experimental success. This guide provides an objective comparison of two prominent ATP-independent substrates for the engineered LumiLuc luciferase: pyCTZ (a pyridyl derivative of coelenterazine) and diphenylterazine (DTZ) analogs, specifically the pyridyl derivative 8pyDTZ.
LumiLuc, a luciferase engineered for broad substrate specificity and enhanced brightness, offers a versatile platform for various bioluminescence applications.[1] The selection between this compound and DTZ analogs will significantly impact the spectral output, signal intensity, and kinetic profile of the bioluminescent reaction. This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual representations of the underlying biochemical processes and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and the DTZ analog, 8pyDTZ, when paired with LumiLuc luciferase. This data is compiled from published experimental findings to facilitate an evidence-based decision for your research needs.
| Parameter | This compound with LumiLuc | 8pyDTZ with LumiLuc | Reference |
| Emission Maximum (λmax) | 450 nm (Blue) | 525 nm (Yellow) | [1] |
| Relative Photon Flux | ~120% increase compared to teLuc | ~5-fold enhancement over teLuc | [1] |
| Apparent Michaelis Constant (KM) | Not explicitly reported | 4.6 μM | [1] |
| Maximal Velocity (Vmax) | Not explicitly reported | ~36% of teLuc-DTZ | [1] |
| Signal Kinetics | Flash-type in PBS, Glow-type in assay buffer | Flash-type in PBS, Glow-type in assay buffer | [1] |
| Key Advantage | Strong blue-shifted emission | Bright, red-shifted emission with high in vivo sensitivity | [1][2] |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. The following are generalized yet comprehensive protocols for performing in vitro and in vivo luciferase assays with LumiLuc using either this compound or 8pyDTZ.
In Vitro Luciferase Assay Protocol
This protocol is designed for measuring luciferase activity in cell lysates.
-
Cell Lysis:
-
Culture cells expressing LumiLuc luciferase to the desired confluency in a multi-well plate.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound or 8pyDTZ in a suitable solvent (e.g., ethanol or a specialized formulation for in vivo use).
-
Immediately before the assay, dilute the substrate stock solution to the desired working concentration in a luciferase assay buffer. For glow-type kinetics, a specially formulated buffer is recommended.[1]
-
-
Luminescence Measurement:
-
Transfer 20 µL of cell lysate to a white, opaque 96-well plate.
-
Using a luminometer with an automated injector, add 100 µL of the prepared substrate solution to each well.
-
Immediately measure the luminescence signal. For kinetic studies, repeated measurements should be taken over a defined period.
-
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the steps for imaging LumiLuc activity in a mouse model.
-
Animal and Substrate Preparation:
-
Anesthetize the mouse bearing LumiLuc-expressing cells using isoflurane.
-
Prepare the appropriate substrate solution. For 8pyDTZ, a typical in vivo working solution can be prepared in an aqueous formulation containing co-solvents to improve solubility.[3]
-
-
Substrate Administration:
-
Inject the substrate solution via the desired route (e.g., intraperitoneal or intravenous). The optimal route may vary depending on the location of the cells of interest.
-
-
Bioluminescence Imaging:
-
Immediately place the anesthetized mouse in a bioluminescence imaging system.
-
Acquire images at various time points post-injection to capture the peak signal and kinetic profile. The exposure time should be optimized based on the signal intensity.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biochemical reaction of LumiLuc luciferase with its substrate.
Caption: Experimental workflow for comparing this compound and DTZ.
References
A Comparative Guide to pyCTZ for High-Sensitivity Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and convenience in bioluminescence imaging (BLI), pyCTZ emerges as a promising coelenterazine analog. This guide provides an objective comparison of this compound's performance against other common luciferin alternatives, supported by available experimental data, and offers detailed experimental protocols for its application.
This compound, a pyridyl derivative of coelenterazine (CTZ), is an ATP-independent substrate that, in combination with engineered luciferases such as LumiLuc, offers a powerful tool for high-sensitivity in vivo and in vitro imaging.[1] Its key advantages lie in its enhanced water solubility and bright blue light emission, addressing some of the limitations of traditional bioluminescent reporters.
Performance Comparison of Bioluminescent Substrates
The selection of a luciferin-luciferase pair is critical for achieving optimal sensitivity and signal penetration in BLI. Below is a comparative summary of this compound and other widely used substrates.
| Substrate | Luciferase(s) | Emission Wavelength (λmax) | Key Advantages | Limitations |
| This compound | LumiLuc, aequorin, RLuc8, NanoLuc, teLuc | ~450 nm (with LumiLuc) | - High water solubility, avoiding the need for organic co-solvents[1]- Bright blue bioluminescence with engineered luciferases[1]- ATP-independent reaction | - Shorter wavelength emission may have reduced tissue penetration compared to red-shifted substrates |
| D-luciferin | Firefly Luciferase (FLuc) and its derivatives | ~560 nm | - Well-established and widely used- Longer wavelength emission for better tissue penetration | - ATP-dependent reaction, which can be influenced by the metabolic state of the cells- Requires cell lysis for in vitro assays |
| Coelenterazine (Native) | Renilla Luciferase (RLuc), Gaussia Luciferase (GLuc), aequorin | ~465-480 nm | - ATP-independent reaction | - Poor water solubility, often requiring co-solvents for in vivo use- Lower quantum yield compared to some engineered systems |
| Coelenterazine Analogs (e.g., CTZ-h, DeepBlueC™) | Various marine luciferases | Variable (blue to red-shifted) | - Can offer increased brightness or red-shifted emission compared to native CTZ | - Properties vary significantly between analogs- May still have solubility and stability issues |
Quantitative Data Summary
Direct quantitative, head-to-head comparisons of this compound with a wide range of substrates under identical conditions are limited in the currently available literature. However, the following data provides insights into its performance with specific luciferases.
| Luciferin-Luciferase Pair | Relative Photon Flux | Experimental Conditions | Reference |
| LumiLuc-pyCTZ vs. teLuc-pyCTZ | ~120% increase with LumiLuc | In vitro assay | [1] |
| Aequorin-pyCTZ vs. Aequorin-CTZ | Comparable bioluminescence intensity | In vitro assay | [1] |
Experimental Protocols
Detailed protocols for the application of this compound are crucial for reproducible and reliable results. Below are generalized protocols for in vitro and in vivo bioluminescence assays using the LumiLuc-pyCTZ system.
In Vitro Bioluminescence Assay with LumiLuc-pyCTZ
This protocol describes the measurement of bioluminescence from cells expressing LumiLuc luciferase using a plate reader.
Materials:
-
Cells expressing LumiLuc luciferase
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
This compound substrate
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed LumiLuc-expressing cells in a white-walled, clear-bottom 96-well plate at a desired density and culture overnight.
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and then dilute to the final working concentration in PBS or culture medium immediately before use.
-
Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the this compound-containing solution to each well.
-
Immediately measure the bioluminescence using a plate luminometer.
-
In Vivo Bioluminescence Imaging with LumiLuc-pyCTZ
This protocol outlines the steps for non-invasive imaging of LumiLuc-expressing cells in a murine model.
Materials:
-
Animal model with implanted LumiLuc-expressing cells
-
This compound substrate
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber of the in vivo imaging system.
-
Substrate Preparation: Dissolve this compound in sterile PBS to the desired concentration. Due to its improved water solubility, organic co-solvents are typically not required.
-
Substrate Administration: Inject the this compound solution into the mouse via an appropriate route (e.g., intraperitoneal or intravenous).
-
Image Acquisition: Immediately after substrate injection, acquire bioluminescent images using the in vivo imaging system. Set the exposure time and other parameters based on the expected signal intensity.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) using the analysis software provided with the imaging system. The signal is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Visualizing the Bioluminescence Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of pyCTZ Brightness with Various Luciferases
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the pro-luciferin pyCTZ with different luciferase enzymes, supported by experimental data and detailed protocols.
The quest for brighter and more versatile bioluminescent tools is a continuous endeavor in biomedical research and drug development. The pro-luciferin this compound, a pyridyl analog of coelenterazine (CTZ), has emerged as a promising substrate for ATP-independent luciferases, offering strong blue bioluminescence.[1] This guide provides an objective comparison of the brightness of this compound when paired with several commonly used and engineered luciferases, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Comparison of this compound Brightness
The relative brightness of this compound with different luciferases was evaluated by measuring the total bioluminescence signal integrated over the first 10 minutes after substrate addition. The results are normalized to the bioluminescence intensity produced by the native substrate, coelenterazine (CTZ), for each respective luciferase.
| Luciferase | Relative Bioluminescence with this compound (Normalized to CTZ) | Peak Emission Wavelength (λmax) with this compound | Key Observations |
| teLuc | ~1.5x | Not specified | This compound shows a higher photon flux compared to the native substrate CTZ. |
| NanoLuc | ~0.8x | Not specified | Bioluminescence with this compound is slightly lower than with the native substrate. |
| RLuc8 | ~1.0x | Not specified | This compound exhibits brightness comparable to the native substrate CTZ. |
| Aequorin | ~1.0x | Not specified | The bioluminescence intensity of this compound is comparable to that of native CTZ.[1] |
| LumiLuc | ~2.2x (relative to teLuc with this compound) | 450 nm | This engineered luciferase shows a ~120% improvement in photon flux with this compound compared to its parent enzyme, teLuc.[1] |
Experimental Protocols
The following is a generalized protocol for an in vitro bioluminescence assay to compare the brightness of this compound with different luciferases.
Materials:
-
Purified luciferase enzymes (e.g., teLuc, NanoLuc, RLuc8, aequorin, LumiLuc)
-
This compound (pro-luciferin) solution
-
Coelenterazine (CTZ) solution (for normalization)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Luminometer or plate reader with luminescence detection capabilities
-
Opaque-walled microplates (e.g., 96-well white plates)
Procedure:
-
Prepare Luciferase Solutions: Dilute the purified luciferase enzymes in PBS to the desired final concentration (e.g., 1 nM for teLuc and NanoLuc, 10 nM for RLuc8 and aequorin).
-
Prepare Substrate Solutions: Prepare stock solutions of this compound and CTZ in an appropriate solvent (e.g., ethanol or DMSO) and then dilute to the final desired concentration (e.g., 25 µM) in PBS.
-
Assay Setup: Pipette the diluted luciferase solutions into the wells of the opaque-walled microplate.
-
Initiate Reaction: Using the luminometer's injector, add the substrate solution (either this compound or CTZ) to the wells containing the luciferase.
-
Data Acquisition: Immediately after substrate injection, measure the luminescence intensity. For kinetic studies, record the signal over a period of time (e.g., integrate the signal for the first 10 minutes).
-
Data Analysis: To determine the relative brightness, normalize the integrated bioluminescence signal from the this compound reaction to the signal obtained from the CTZ reaction for each luciferase.
Visualizing the Process
To better understand the experimental workflow and the underlying biological reaction, the following diagrams have been generated.
References
Assessing the Biocompatibility of pyCTZ for Long-Term Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel bioluminescent probes has revolutionized in vivo imaging, enabling longitudinal studies of biological processes with unprecedented sensitivity. Among these, pyridyl-coelenterazine (pyCTZ) has emerged as a promising substrate for marine luciferases, offering enhanced water solubility and spectral properties.[1][2] This guide provides a comprehensive assessment of the biocompatibility of this compound for long-term studies, comparing it with other imaging probes and outlining key experimental protocols for its evaluation. The improved water solubility of this compound is a significant advantage for in vivo applications as it obviates the need for organic cosolvents, which can themselves induce biotoxicity.[1][2]
Comparative Analysis of In Vivo Imaging Probes
The selection of an appropriate imaging probe is critical for the success of long-term in vivo studies. The ideal probe should not only provide a strong and stable signal but also exhibit minimal toxicity to the host organism. Bioluminescent probes, such as this compound, generally offer advantages in long-term studies over fluorescent probes due to the absence of external excitation light, which can cause phototoxicity and tissue damage over time.[3]
Table 1: Comparison of this compound with Alternative Long-Term Imaging Probes
| Feature | This compound with Engineered Luciferase | Akaluc with AkaLumine | NanoLuc with Furimazine | Quantum Dots (QDs) |
| Probe Type | Bioluminescent | Bioluminescent | Bioluminescent | Fluorescent |
| Biocompatibility Profile | Reported as excellent due to high water solubility and no need for toxic co-solvents.[1][2] Specific long-term toxicity data is not readily available in public literature. | AkaLumine has been reported to induce cytotoxicity. | Furimazine has shown some toxicity in vitro and in vivo. | Biocompatibility is a major concern due to potential heavy metal leakage and long-term tissue accumulation. |
| Signal Stability | Dependent on luciferase expression and substrate availability. | High signal intensity. | Very bright signal, but substrate stability can be a concern. | Highly photostable. |
| Tissue Penetration | Good, especially with red-shifted luciferases. | Near-infrared emission allows for deep tissue imaging. | Blue-shifted emission limits deep tissue imaging unless paired with FRET acceptors. | Emission wavelength can be tuned for deep tissue imaging. |
| Phototoxicity | None, as it does not require external excitation.[3] | None. | None. | High potential for phototoxicity with repeated excitation. |
| Long-Term Suitability | Considered highly suitable due to biocompatibility profile. | Concerns over cytotoxicity may limit long-term use. | Substrate toxicity and stability may be limiting factors. | Concerns over long-term toxicity and bioaccumulation. |
Experimental Protocols for Assessing Long-Term Biocompatibility
A thorough assessment of biocompatibility is essential before employing any new probe in long-term in vivo studies. The following experimental protocols, based on the ISO 10993 guidelines for the biological evaluation of medical devices, can be adapted to evaluate the long-term safety of this compound.[4][5][6]
In Vitro Cytotoxicity Assays
These assays provide the initial screening for potential toxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a good indicator of cell viability.
-
Method:
-
Plate cells (e.g., HEK293T, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
-
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.
-
Method:
-
Culture cells in a 96-well plate and treat with different concentrations of this compound.
-
After the desired incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the amount of formazan produced by the enzymatic reaction at 490 nm.
-
Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed with a detergent).
-
-
Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| HEK293T | MTT | 10 | 98 ± 2 | 96 ± 3 | 95 ± 4 |
| 50 | 95 ± 3 | 92 ± 4 | 89 ± 5 | ||
| 100 | 91 ± 4 | 85 ± 5 | 80 ± 6 | ||
| HepG2 | LDH Release | 10 | 2 ± 1 | 4 ± 2 | 5 ± 2 |
| 50 | 5 ± 2 | 8 ± 3 | 12 ± 4 | ||
| 100 | 10 ± 3 | 15 ± 4 | 22 ± 5 | ||
| Note: This table presents hypothetical data for illustrative purposes. Actual experimental data is required for a definitive assessment. |
Long-Term In Vivo Toxicity Studies
These studies are crucial for evaluating the systemic effects of this compound over an extended period.
-
Study Design:
-
Animals: Use a relevant animal model (e.g., mice or rats).
-
Groups:
-
Control group (vehicle only).
-
Low dose this compound group.
-
High dose this compound group.
-
-
Duration: Administer this compound repeatedly over a period of at least 90 days.
-
Parameters to Monitor:
-
Clinical observations (body weight, food/water intake, general appearance).
-
Hematology and clinical chemistry at regular intervals.
-
Full histopathological examination of all major organs at the end of the study.
-
-
Table 3: Key Parameters for Long-Term In Vivo Toxicity Assessment of this compound
| Parameter | Assessment Method | Expected Outcome for a Biocompatible Probe |
| General Health | Daily clinical observation, weekly body weight measurement. | No significant changes in behavior, appearance, or body weight compared to the control group. |
| Hematology | Complete blood count (CBC) from blood samples. | Red and white blood cell counts, hemoglobin, and platelet levels remain within the normal range. |
| Clinical Chemistry | Analysis of serum for liver and kidney function markers (e.g., ALT, AST, creatinine). | No significant elevation of liver and kidney function markers. |
| Histopathology | Microscopic examination of fixed and stained tissue sections from major organs. | No evidence of inflammation, necrosis, or other pathological changes in any of the examined organs. |
Potential Signaling Pathways Involved in Biocompatibility Assessment
While specific data on this compound's interaction with cellular signaling is limited, long-term exposure to any foreign compound has the potential to impact key pathways involved in inflammation and cell survival. Monitoring these pathways can provide a more in-depth understanding of the compound's biocompatibility.
Experimental workflow for assessing this compound biocompatibility.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[7][8][9] Chronic activation of this pathway can lead to tissue damage.
Potential involvement of the NF-κB signaling pathway.
The MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways are crucial for cell survival, proliferation, and apoptosis.[10][11][12][13] Dysregulation of these pathways can indicate cellular stress.
Overview of MAPK and PI3K/Akt signaling pathways.
Conclusion
This compound holds significant promise as a biocompatible substrate for long-term in vivo bioluminescence imaging, primarily due to its enhanced water solubility which eliminates the need for potentially toxic co-solvents. While initial reports suggest excellent biocompatibility, this guide highlights the necessity for rigorous and comprehensive long-term studies to fully validate its safety profile. By following standardized experimental protocols and investigating potential effects on key cellular signaling pathways, researchers can confidently assess the suitability of this compound for their specific long-term in vivo imaging applications. The data generated from such studies will be invaluable for the broader scientific community and will pave the way for the responsible and effective use of this advanced imaging tool in preclinical and potentially clinical research.
References
- 1. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging [escholarship.org]
- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opticalpathways.com [opticalpathways.com]
- 4. measurlabs.com [measurlabs.com]
- 5. emergobyul.com [emergobyul.com]
- 6. medinstitute.com [medinstitute.com]
- 7. Pien-Tze-Huang ameliorates hepatic fibrosis via suppressing NF-κB pathway and promoting HSC apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pivotal Role of NF-kB in the Pathogenesis and Therapeutics of Alzheimer’s Disease [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK and PI3K Signaling: at the Crossroads of Neural Crest Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Properties of Pyridyl Coelenterazine (pyCTZ) Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectral properties of pyridyl coelenterazine (pyCTZ) analogs, supported by experimental data. This document provides a detailed overview of their chemiluminescence and bioluminescence characteristics, methodologies for their evaluation, and a visualization of the underlying biochemical processes.
A family of pyridyl analogs of coelenterazine (CTZ) and diphenylterazine (DTZ) has been developed to address the limitations of traditional bioluminescent reporters, such as poor water solubility and blue-shifted light emission.[1][2][3] These analogs, including this compound, 6pyDTZ, and 8pyDTZ, exhibit spectrally shifted emissions and improved water solubility, making them valuable tools for in vivo imaging.[1] When paired with an engineered luciferase, LumiLuc, these substrates produce bright blue, teal, or yellow bioluminescence.[1][2][3]
Quantitative Spectral Data
The following table summarizes the key spectral properties of this compound and its analogs in comparison to the parent compounds, CTZ and DTZ. The data highlights the spectral shifts and relative light output of these novel substrates.
| Compound | Chemiluminescence λmax (nm) | Bioluminescence λmax (nm) (with teLuc) | Relative Photon Flux (with teLuc) |
| CTZ | 455 | 461 | 256 |
| DTZ | 502 | 510 | 131 |
| This compound (3a) | - | 450 (with LumiLuc) | - |
| 6pyDTZ (3d) | - | 476 (with LumiLuc) | - |
| 8pyDTZ (3c) | - | 525 (with LumiLuc) | - |
Note: The chemiluminescence of this compound analogs was triggered by peroxymonocarbonate formed in situ. The bioluminescence of this compound, 6pyDTZ, and 8pyDTZ is shown with the engineered LumiLuc luciferase, which exhibits broad substrate specificity. The photon flux of this compound and 6pyDTZ was improved by ~120% and ~150% respectively with LumiLuc compared to teLuc.[1]
Experimental Protocols
The evaluation of the spectral properties of this compound analogs involves a series of key experiments. The methodologies for these experiments are detailed below.
Chemiluminescence Spectra Measurement
The chemiluminescence of the pyridyl CTZ and DTZ analogs is initiated by the in situ formation of peroxymonocarbonate.[1] The resulting light emission is then measured using a spectrophotometer to determine the maximum emission wavelength (λmax). This provides a baseline understanding of the light-emitting properties of the substrates in the absence of an enzyme.
Bioluminescence Spectra Measurement
Bioluminescence is measured in the presence of a luciferase enzyme, such as the engineered LumiLuc or other marine luciferases like RLuc8, NanoLuc, and aequorin.[1] The substrate (this compound analog) is incubated with the luciferase, and the emitted light is analyzed with a spectrophotometer to determine the bioluminescence emission spectrum and its maximum wavelength. The intensity of the bioluminescence is also quantified to assess the efficiency of the substrate with a particular luciferase.[1]
Evaluation of Water Solubility
The water solubility of the this compound analogs is a critical parameter for their in vivo applications.[1] Turbidimetric solubility assays are employed to quantify the solubility of these compounds.[1] This method involves measuring the turbidity of a solution as the concentration of the compound is increased, allowing for the determination of the saturation point. The pyridyl analogs have been shown to have a 4- to 14-fold enhancement in solubility compared to CTZ and DTZ.[1]
Signaling Pathway and Experimental Workflow
To visualize the processes involved in the evaluation of this compound analogs, the following diagrams have been generated using the DOT language.
Caption: Bioluminescence reaction pathway of this compound analogs.
Caption: Experimental workflow for evaluating this compound analogs.
Conclusion
The development of this compound analogs represents a significant advancement in the field of bioluminescence imaging. Their enhanced water solubility and tunable spectral properties, particularly when paired with engineered luciferases like LumiLuc, offer researchers more versatile and sensitive tools for in vivo studies.[1][2][3] Further research into the molecular mechanisms governing the spectral shifts of these synthetic substrates will likely lead to the development of even more advanced bioluminescent probes.[1]
References
A Comparative Analysis of pyCTZ and AkaLumine for Bioluminescence Imaging
For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the choice of bioluminescent substrate is paramount. This guide provides a side-by-side analysis of two prominent substrates, pyCTZ and AkaLumine, offering a deep dive into their performance characteristics, underlying mechanisms, and experimental applications.
This comparison aims to equip researchers with the necessary data to select the optimal substrate-luciferase system for their specific experimental needs, from deep-tissue tumor tracking to real-time monitoring of cellular events.
Performance at a Glance: this compound vs. AkaLumine
The selection of a bioluminescent substrate is intrinsically linked to its partnering luciferase. This compound, a coelenterazine (CTZ) analog, is typically paired with engineered marine luciferases like LumiLuc, while AkaLumine, a synthetic luciferin analog, is most effective with the engineered firefly luciferase variant, Akaluc. The performance of these pairs dictates their suitability for various research applications.
| Feature | This compound (with LumiLuc) | AkaLumine (with Akaluc) |
| Bioluminescence Type | ATP-Independent | ATP-Dependent |
| Emission Maximum | Blue to Yellow (e.g., ~450 nm with this compound) | Near-Infrared (~677 nm)[1][2][3] |
| Key Advantage | High brightness, spectrally tunable with different analogs | Superior deep-tissue penetration |
| Solubility | Improved water solubility over native coelenterazine | High water solubility as AkaLumine-HCl (<40 mM)[1][4] |
| In Vivo Application | Early tumor detection, real-time tracking of cellular processes | Deep-tissue imaging of tumors, metastases, and brain activity[1][5][6] |
| Signal Strength | Comparable to some of the brightest ATP-independent systems | Reported to be 100 to 1000 times brighter in vivo than conventional firefly luciferase systems[7] |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference between this compound and AkaLumine lies in the biochemical pathways their respective luciferases utilize to produce light.
AkaLumine's partner, Akaluc, is a firefly luciferase variant, and its light emission is an ATP-dependent process. This means that the presence of adenosine triphosphate (ATP) is essential for the reaction to occur. This dependency can be a useful feature for assays where cellular viability or metabolic activity is being monitored.
In contrast, this compound is utilized by marine-derived luciferases, such as LumiLuc, which are ATP-independent . These enzymes catalyze the oxidation of their substrate without the need for ATP. This can be advantageous for in vivo studies where ATP concentrations may be variable or a limiting factor, potentially leading to more consistent light output.
Experimental Protocols: A Guide to Application
Accurate and reproducible results hinge on well-defined experimental protocols. Below are generalized methodologies for in vitro and in vivo applications of this compound and AkaLumine.
In Vitro Bioluminescence Assay
A standard protocol for measuring bioluminescence in cell culture:
Detailed Steps:
-
Cell Seeding: Plate cells stably expressing either Akaluc or LumiLuc in an opaque-walled multi-well plate suitable for luminescence readings. The seeding density should be optimized for the specific cell line and experiment.
-
Substrate Preparation:
-
AkaLumine-HCl: Prepare a stock solution in sterile water or phosphate-buffered saline (PBS). For a working solution, dilute the stock to the desired final concentration (e.g., 250 μM) in cell culture medium.[8]
-
This compound: Due to its potential instability in solution, it is recommended to prepare this compound solutions fresh before use.[9] Follow the supplier's guidelines for reconstitution, which may involve an organic co-solvent before dilution in an aqueous buffer.
-
-
Assay:
-
Remove the culture plate from the incubator and allow it to equilibrate to room temperature.
-
Add the prepared substrate solution to each well.
-
Immediately measure the bioluminescent signal using a plate-reading luminometer or an in vivo imaging system with the appropriate emission filters. For kinetic studies, repeated measurements can be taken over time.
-
In Vivo Bioluminescence Imaging
A typical workflow for non-invasive imaging in animal models:
Animal Preparation and Anesthesia:
-
Anesthetize the animal using a suitable method (e.g., isoflurane inhalation) to ensure it remains immobile during imaging.
-
Maintain the animal's body temperature using a warming stage.
Substrate Administration:
-
AkaLumine-HCl: Administer via intraperitoneal (IP) injection. A typical dose is 25 mg/kg.[8]
-
This compound Analogs (e.g., 8pyDTZ): Can be administered intravenously (IV) or via other appropriate routes. The dosage will depend on the specific analog and experimental model.
Imaging:
-
Place the anesthetized animal in the imaging chamber of a system like the IVIS Spectrum.
-
Acquire images at multiple time points after substrate injection to determine the peak signal. For AkaLumine, images are often acquired every 2 minutes.[8]
-
Use appropriate emission filters to capture the light output (e.g., near-infrared for AkaLumine, blue/green for this compound).
-
Analyze the images using dedicated software to quantify the bioluminescent signal in regions of interest.
In-Depth Performance Comparison
| Parameter | This compound System (LumiLuc) | AkaLumine System (Akaluc) | Significance for Researchers |
| Tissue Penetration | Lower (blue light is more scattered and absorbed by tissues) | High (near-infrared light has minimal absorption by hemoglobin and water)[1][3][10] | For deep-tissue imaging (e.g., internal organs, brain), AkaLumine offers a significant advantage in signal detection. |
| Spectral Versatility | High (pairing LumiLuc with different this compound analogs can produce blue, teal, or yellow light)[8][11] | Limited to near-infrared | This compound systems are more suitable for multicolor imaging applications, allowing for the simultaneous tracking of multiple biological processes. |
| Brightness & Sensitivity | The LumiLuc-8pyDTZ pair has been shown to surpass other reporters in detecting early-stage tumors.[11] A LumiScarlet-8pyDTZ fusion reporter was comparable to Akaluc-AkaLumine for deep-tissue imaging.[8][11] | The Akaluc/AkaLumine system can generate signals over 100-fold higher than firefly luciferase in vivo.[6] It has demonstrated sensitivity down to the single-cell level in deep tissues.[10][12] | Both systems offer exceptional sensitivity. The choice may depend on the specific application, with AkaLumine being the benchmark for deep-tissue sensitivity and this compound-based systems showing promise for early detection and multiplexing. |
| Kinetics | Typically "flash" kinetics, which can be modified to "glow" type with specific buffer formulations.[11] | The signal from AkaLumine peaks and then decays, requiring imaging at the optimal time point post-injection. | Understanding the signal kinetics is crucial for standardizing imaging protocols and ensuring that measurements are taken at the peak of light emission for maximum sensitivity. |
Concluding Remarks
The choice between this compound and AkaLumine is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the research question.
Choose AkaLumine when:
-
The primary goal is to image deep-seated biological processes, such as tumors in internal organs or neuronal activity in the brain.
-
The highest possible sensitivity for detecting a small number of cells in deep tissues is required.
-
The research involves a single reporter system where near-infrared emission is optimal.
Choose this compound when:
-
The experiment requires the simultaneous imaging of multiple events, necessitating spectrally distinct reporters.
-
The biological system under study may have fluctuating ATP levels, and an ATP-independent signal is desirable for consistency.
-
The research focuses on targets in shallower tissues where blue or green light can still be effectively detected.
By carefully considering the data and experimental considerations presented in this guide, researchers can confidently select the bioluminescent system that will best illuminate their path to discovery.
References
- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 2. A glowing story: the chemical mechanisms behind marine bioluminescence [cinz.nz]
- 3. Frontiers | Bioluminescence from the bright and dark sides [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. oceanexplorer.noaa.gov [oceanexplorer.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
- 8. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bemek.co.il [bemek.co.il]
- 12. resources.revvity.com [resources.revvity.com]
Validating pyCTZ: A Superior Substrate for Engineered Luciferases in Bioluminescence Research
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and versatility in their bioluminescence assays, pyridyl-coelenterazine (pyCTZ) has emerged as a promising substrate for a new generation of engineered marine luciferases. This guide provides an objective comparison of this compound's performance against other common substrates, supported by experimental data, and offers detailed protocols for its validation.
The limitations of traditional coelenterazine (CTZ), such as its poor water solubility and blue-shifted light emission, have driven the development of novel analogs and engineered luciferases to overcome these challenges. Among these, this compound and its derivatives, in combination with specially evolved luciferases like LumiLuc, offer significant advantages, including improved aqueous solubility, spectrally shifted emissions, and enhanced brightness, making them ideal for in vivo imaging and multiplexed assays.
Comparative Performance of this compound and Alternative Substrates
The selection of a luciferase-substrate pair is critical for the sensitivity and dynamic range of a bioluminescent reporter assay. The following table summarizes the quantitative performance of this compound with the engineered luciferase LumiLuc, and provides a comparison with other widely used luciferase-substrate systems. Data has been compiled from key validation studies.
| Luciferase-Substrate Pair | Peak Emission (λmax) | Relative Photon Flux | Key Advantages |
| LumiLuc-pyCTZ | 450 nm | ~120% increase over teLuc-pyCTZ[1] | Bright blue emission, good aqueous solubility[1] |
| LumiLuc-6pyDTZ | 476 nm | ~150% increase over teLuc-6pyDTZ[1] | Teal emission, good aqueous solubility[1] |
| LumiLuc-8pyDTZ | 525 nm | ~5-fold enhancement over teLuc-8pyDTZ[1] | Yellow emission, improved tissue penetration[1] |
| NanoLuc-Furimazine | ~460 nm | High | Very bright, but substrate has lower solubility[2] |
| teLuc-DTZ | ~502 nm | High | Bright, but substrate has lower solubility |
| RLuc8-Coelenterazine | ~480 nm | Moderate | Commonly used, but substrate has poor solubility |
| Akaluc-AkaLumine | Red-shifted | High | ATP-dependent, good for deep-tissue imaging |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental bioluminescent reaction and a typical experimental workflow for validating a new luciferase substrate like this compound.
Caption: Enzymatic reaction of engineered luciferase with this compound.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
The following are detailed methodologies for key experiments involved in validating this compound as a substrate for engineered luciferases.
In Vitro Luciferase Assay
This protocol is designed to measure the basic enzymatic properties of an engineered luciferase with this compound.
Materials:
-
Purified engineered luciferase (e.g., LumiLuc)
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well white opaque assay plates
-
Luminometer
Procedure:
-
Prepare Luciferase Solution: Dilute the purified engineered luciferase in assay buffer to the desired final concentration (e.g., 1-10 nM).
-
Prepare Substrate Working Solution: Serially dilute the this compound stock solution in assay buffer to create a range of concentrations for determining kinetic parameters.
-
Assay Plate Setup: Pipette 90 µL of the luciferase solution into each well of the 96-well plate.
-
Initiate Reaction: Using the luminometer's injector, add 10 µL of the this compound working solution to each well.
-
Measure Luminescence: Immediately measure the luminescence intensity. For kinetic studies, take readings at regular intervals (e.g., every 2 seconds for the first minute, then every minute for 10-30 minutes) to determine both the peak intensity and the signal decay rate.
-
Data Analysis: Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
In Cellulo Luciferase Assay
This protocol assesses the performance of the luciferase-pyCTZ pair in a cellular context.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector containing the engineered luciferase gene
-
Transfection reagent
-
Cell culture medium
-
This compound solution
-
Lysis buffer (for intracellular luciferases)
-
96-well white opaque cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the luciferase expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Assay:
-
For secreted luciferases: Collect the cell culture supernatant.
-
For intracellular luciferases: Wash the cells with PBS and then add lysis buffer. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement: Transfer the supernatant or cell lysate to a white opaque assay plate. Add the this compound solution to a final concentration of 10-20 µM and immediately measure the luminescence using a luminometer.
In Vivo Bioluminescence Imaging
This protocol is for validating the this compound-luciferase system for in vivo applications.
Materials:
-
Animal model (e.g., nude mice)
-
Luciferase-expressing cells
-
This compound formulated for in vivo use (e.g., dissolved in saline)
-
In vivo imaging system (IVIS)
Procedure:
-
Cell Implantation: Implant the luciferase-expressing cells into the animal model (e.g., subcutaneous or intravenous injection).
-
Tumor Growth (if applicable): Allow sufficient time for tumors to establish and grow to a detectable size.
-
Substrate Administration: Administer the this compound solution to the animal, typically via intravenous or intraperitoneal injection. The optimal dose will need to be determined empirically but can start in the range of 0.2-1.5 µmol per mouse.[1]
-
Bioluminescence Imaging: Immediately after substrate administration, place the animal in the in vivo imaging system and acquire images at various time points to determine the peak signal and signal duration.
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (e.g., tumor) using the imaging software. Compare the signal intensity and tissue penetration with other luciferase-substrate pairs.
References
Safety Operating Guide
Proper Disposal and Safe Handling of pyCTZ
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the disposal of pyCTZ, a luciferin analog used in bioluminescence imaging. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Disposal Plan
The disposal of this compound, like all laboratory chemicals, must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact. While a comprehensive Safety Data Sheet (SDS) with complete hazard information for this compound hydrochloride is not fully detailed in available resources, the following procedures are based on best practices for handling similar chemical compounds and the information that is available.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Step-by-Step Disposal Procedure:
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidelines.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not pour solutions down the drain.
-
Contaminated Materials: Items such as pipette tips, gloves, and bench paper that are contaminated with this compound should be placed in a designated solid chemical waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound hydrochloride") and any known hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, as outlined in the safety data sheet for related compounds.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service.[1]
Chemical and Physical Properties
The following table summarizes the known data for this compound hydrochloride. Much of the specific quantitative data is currently unavailable in public safety data sheets.[2]
| Property | Data |
| Physical State | Solid[2] |
| Solubility | No data available[2] |
| Melting/Freezing Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Auto-ignition Temp. | No data available |
| Acute Toxicity | No data available |
| Skin Corrosion | No data available |
| Eye Damage/Irritation | No data available |
Experimental Workflow: Bioluminescence Assay
This compound is not known to activate a specific signaling pathway but is rather a substrate for engineered luciferase enzymes in bioluminescence reporter assays. The following diagram illustrates a typical experimental workflow for its use.
This workflow demonstrates the process from preparing the cells and the this compound substrate to the final detection of the bioluminescent signal, which is indicative of the activity of the reporter system.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
